molecular formula C237H370N66O69S B8220638 Super-TDU

Super-TDU

Cat. No.: B8220638
M. Wt: 5280 g/mol
InChI Key: VNAMPXYTTUOEFP-UHFFFAOYSA-N
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Description

Super-TDU is a useful research compound. Its molecular formula is C237H370N66O69S and its molecular weight is 5280 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C237H370N66O69S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5280 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YAP-TEAD Inhibitors in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Super-TDU" indicate it is an experimental peptide inhibitor of the YAP-TEAD interaction. To provide a more comprehensive and data-rich guide, this document will focus on the well-characterized small molecule inhibitor, Verteporfin, as a primary example of a YAP-TEAD disruptor. Information regarding this compound will be included where available.

Introduction to the Hippo Signaling Pathway

The Hippo signaling pathway is a critical, evolutionarily conserved signaling cascade that plays a fundamental role in the regulation of organ size, tissue homeostasis, and cell fate.[1][2][3] It achieves this by controlling a balance between cell proliferation and apoptosis.[1][2][3] Dysregulation of the Hippo pathway is frequently implicated in a variety of human cancers, making it a promising target for novel therapeutic interventions.[2][4]

The core of the Hippo pathway in mammals consists of a kinase cascade involving the sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2).[5][6] When the pathway is "on," a series of phosphorylation events occur. Upstream signals activate MST1/2, which in turn phosphorylates and activates LATS1/2.[2][5] Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][3][5] This phosphorylation leads to the sequestration of YAP/TAZ in the cytoplasm through binding to 14-3-3 proteins, ultimately marking them for proteasomal degradation.[3][7]

When the Hippo pathway is "off," YAP and TAZ are not phosphorylated and can translocate to the nucleus.[7] In the nucleus, YAP/TAZ associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4).[4][8] This YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[8][9][10] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which drives tumor growth.[4][11]

Mechanism of Action of YAP-TEAD Inhibitors

Given that the interaction between YAP/TAZ and TEAD is the final and critical step in the oncogenic output of the Hippo pathway, disrupting this protein-protein interaction has emerged as a key therapeutic strategy.[6][8][10] Both small molecules and peptides have been developed to achieve this.

Verteporfin: A Small Molecule Inhibitor

Verteporfin (VP) is a benzoporphyrin derivative, long-approved as a photosensitizer in photodynamic therapy for macular degeneration.[12][13] More recently, it was identified as a potent inhibitor of the YAP-TEAD interaction, independent of its photosensitizing properties.[12][13][14]

The primary mechanism of action of Verteporfin is the disruption of the YAP-TEAD transcriptional complex.[14][15][16] While the precise binding mode is still under investigation, evidence suggests that Verteporfin may directly bind to YAP, inducing a conformational change that prevents its association with TEAD transcription factors.[17] This disruption prevents the recruitment of the transcriptional machinery to the promoters of target genes, thereby inhibiting their expression.[9][14] Some studies have also suggested that Verteporfin can increase the cytoplasmic retention of YAP by up-regulating the chaperon protein 14-3-3σ.[12][18]

This compound: A Peptide-Based Inhibitor

This compound is a rationally designed peptide that acts as a YAP antagonist by competitively inhibiting the YAP-TEAD interaction.[19][20][21] It is a 48-amino acid peptide derived from Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[6] this compound mimics the TDU domain of VGLL4, allowing it to bind to TEADs with high affinity, thereby displacing YAP and repressing the transcription of YAP-TEAD target genes.[6][20] This makes this compound a highly specific inhibitor of the Hippo pathway's transcriptional output.

Quantitative Data on YAP-TEAD Inhibitors

The following tables summarize key quantitative data for Verteporfin and other YAP-TEAD inhibitors.

Table 1: In Vitro Efficacy of Verteporfin

Cell LineCancer TypeAssayIC50 / EC50Reference
NCI-H226MesotheliomaCell Viability~162.1 nM (TEAD-LUC)[22]
VariousGlioblastomaCell ViabilityVaries by line[13]
OVCAR3Ovarian CancerCell Viability~5 µM[14]
OVCAR8Ovarian CancerCell Viability~5 µM[14]
Mero-14MesotheliomaCell Proliferation5-207 nM (SWTX-143)[4]
NCI-H226MesotheliomaCell Proliferation5-207 nM (SWTX-143)[4]
NCI-H2052MesotheliomaCell Proliferation5-207 nM (SWTX-143)[4]
MSTO-211HMesotheliomaCell Proliferation5-207 nM (SWTX-143)[4]

Table 2: Effect of YAP-TEAD Inhibitors on Target Gene Expression

InhibitorCell LineTarget GeneEffectReference
VerteporfinOVCAR8CCN1 (CYR61)Downregulation[23]
VerteporfinOVCAR8CCN2 (CTGF)Downregulation[23]
VerteporfinOsteosarcoma cellsCYR61Downregulation[9]
This compoundGastric Cancer cellsCTGF, CYR61, CDX2Downregulation[20]
SWTX-143Mesothelioma modelsCYR61, CTGF, IGFBP3Downregulation[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of YAP-TEAD inhibitors. Below are representative protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This assay is used to determine if an inhibitor can physically disrupt the binding of YAP to TEAD within a cell.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a cancer cell line with high YAP activity) and grow to 70-80% confluency. Treat cells with the desired concentration of the inhibitor (e.g., Verteporfin) or vehicle control for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against either YAP or TEAD (e.g., anti-TEAD1) to the supernatant and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[24]

TEAD-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP-TEAD complex.

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or MCF7) in a 24- or 96-well plate.[25][26] Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[25][27]

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor or vehicle control.

  • Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.[25] Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[25][28]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional output.[29]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the mRNA levels of YAP-TEAD target genes like CTGF and CYR61.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with the inhibitor as described for the Co-IP protocol.

  • RNA Extraction: Following treatment, wash cells with PBS and extract total RNA using a commercial kit (e.g., Trizol or RNeasy kit) according to the manufacturer's instructions.[30][31]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[32]

  • Quantitative PCR: Perform real-time PCR using a qPCR system with a SYBR Green-based master mix and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[31][33][34]

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[31] A significant decrease in the relative mRNA levels in inhibitor-treated cells indicates target engagement.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed.

Hippo_Pathway Canonical Hippo Signaling Pathway cluster_core_kinase Core Kinase Cascade (Hippo ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 Degradation Proteasomal Degradation YAP_TAZ_p->Degradation 14_3_3 14-3-3 YAP_TAZ_p->14_3_3 14_3_3->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The canonical Hippo signaling pathway.

Verteporfin_MoA Verteporfin Mechanism of Action cluster_Hippo_Off Hippo Pathway OFF cluster_nucleus Nucleus YAP_TAZ YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation YAP_TEAD_Complex YAP-TEAD Complex YAP_TAZ_nuc->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Transcription Gene Transcription (CTGF, CYR61) YAP_TEAD_Complex->Transcription Tumor_Growth Tumor Growth Transcription->Tumor_Growth Verteporfin Verteporfin Verteporfin->YAP_TEAD_Complex Disrupts Interaction

Caption: Mechanism of Verteporfin in the Hippo pathway.

Experimental_Workflow Workflow for Characterizing a YAP-TEAD Inhibitor Start Hypothesized YAP-TEAD Inhibitor Biochemical_Assay Biochemical Assay (e.g., FP, AlphaScreen) Start->Biochemical_Assay Confirm direct binding Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Co_IP Co-Immunoprecipitation Cell_Based_Assay->Co_IP Luciferase TEAD Luciferase Reporter Assay Cell_Based_Assay->Luciferase qRT_PCR qRT-PCR for Target Genes Cell_Based_Assay->qRT_PCR Phenotypic_Assay Phenotypic Assays Co_IP->Phenotypic_Assay Confirm functional effect Luciferase->Phenotypic_Assay Confirm functional effect qRT_PCR->Phenotypic_Assay Confirm functional effect Viability Cell Viability (IC50) Phenotypic_Assay->Viability Migration Migration/Invasion Assay Phenotypic_Assay->Migration In_Vivo In Vivo Model (Xenograft) Viability->In_Vivo Assess in vivo efficacy Migration->In_Vivo Assess in vivo efficacy End Validated Lead Compound In_Vivo->End

Caption: Experimental workflow for a YAP-TEAD inhibitor.

References

Super-TDU: A Technical Deep Dive into a Novel YAP-TEAD Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Super-TDU is a synthetic peptide antagonist designed to disrupt the critical interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). By mimicking the function of the native YAP inhibitor, Vestigial-like family member 4 (VGLL4), this compound presents a promising therapeutic strategy against cancers characterized by hyperactive YAP signaling, such as gastric cancer. This document provides a comprehensive technical overview of this compound, including its peptide sequence, mechanism of action, and relevant experimental data.

Peptide Sequence

The amino acid sequence of this compound is as follows:

SVDDHFAKSLGDTWLQIGGSGNPKTANVPQTVPMRLRKLPDSFFKPPE [1]

This sequence is derived from the tandem Tondu (TDU) domains of VGLL4, which are essential for its ability to compete with YAP for TEAD binding.[2]

Mechanism of Action: The Hippo Signaling Pathway

This compound functions as a competitive inhibitor within the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[3] In a healthy state, the Hippo kinase cascade phosphorylates YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated, allowing unphosphorylated YAP to translocate to the nucleus.

Once in the nucleus, YAP acts as a transcriptional co-activator by binding to TEADs, driving the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF, CYR61, and CDX2.[4][5]

This compound intervenes at this crucial juncture. By mimicking the TDU domains of VGLL4, this compound directly binds to TEADs, effectively blocking the YAP-TEAD interaction.[3][6][7] This competitive inhibition prevents the transcription of YAP target genes, thereby suppressing tumor growth.[4][8]

Signaling Pathway Diagram

Super_TDU_Mechanism_of_Action cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Super_TDU This compound Intervention YAP_unphos YAP (unphosphorylated) TEAD TEAD YAP_unphos->TEAD Binds YAP_TEAD_complex YAP-TEAD Complex TEAD->YAP_TEAD_complex Target_Genes Target Gene Expression (CTGF, CYR61, CDX2) YAP_TEAD_complex->Target_Genes Promotes Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth Super_TDU This compound TEAD_inhibited TEAD Super_TDU->TEAD_inhibited Competitively Binds No_YAP_TEAD_complex No YAP-TEAD Complex TEAD_inhibited->No_YAP_TEAD_complex Inhibited_Genes Inhibited Gene Expression No_YAP_TEAD_complex->Inhibited_Genes Prevents Inhibited_Growth Inhibited Tumor Growth Inhibited_Genes->Inhibited_Growth Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat cells with this compound seed_cells->treat_cells incubate Incubate for desired period treat_cells->incubate add_reagent Add ATP assay reagent incubate->add_reagent mix Mix for 2 minutes add_reagent->mix incubate_reagent Incubate for 10 minutes mix->incubate_reagent measure_luminescence Measure luminescence incubate_reagent->measure_luminescence calculate_viability Calculate cell viability measure_luminescence->calculate_viability end End calculate_viability->end

References

Super-TDU: A VGLL4 Mimetic Peptide for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of numerous cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, are the primary downstream effectors of this pathway. When the Hippo pathway is inactivated, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD represents a prime therapeutic target. Vestigial-like family member 4 (VGLL4) is a native tumor suppressor that directly competes with YAP for TEAD binding, thereby inhibiting its oncogenic activity.[1][2] Inspired by this natural mechanism, a biomimetic peptide named Super-TDU has been engineered. This compound mimics the essential TEAD-binding domains of VGLL4, acting as a potent and specific antagonist of the YAP-TEAD interaction.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing preclinical efficacy data, outlining key experimental protocols, and exploring its therapeutic potential.

The Hippo-YAP/TAZ Signaling Pathway and Rationale for Targeting

The Hippo pathway is a highly conserved signaling cascade that functions as a master regulator of cell fate.[5][6] In mammals, the core of the pathway consists of a kinase stack including MST1/2 and LATS1/2.[5][7]

  • Hippo Pathway "ON" (Tumor Suppressive State): In response to signals such as high cell density, the LATS1/2 kinases are activated and phosphorylate YAP and TAZ.[5][8] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, leading to their eventual degradation.[5][7][9] This prevents them from entering the nucleus and promoting growth.

  • Hippo Pathway "OFF" (Oncogenic State): When the upstream kinase cascade is inactive, YAP and TAZ remain unphosphorylated and accumulate in the nucleus.[5][8] There, they bind to TEAD transcription factors to initiate a transcriptional program that drives cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[10][11][12]

Given that the nuclear interaction between YAP/TAZ and TEAD is the ultimate oncogenic event in this pathway, disrupting this protein-protein interaction (PPI) is a highly attractive therapeutic strategy.[13][14]

This compound: Mechanism of Action

This compound was designed based on the discovery that VGLL4, a transcriptional cofactor, acts as a natural tumor suppressor by competing with YAP for TEAD binding.[1][2][15]

VGLL4: A Natural YAP Antagonist

VGLL4 binds to TEAD transcription factors via two tandem Tondu (TDU) domains.[1][4] This binding physically obstructs the interface required for YAP to bind to TEAD, effectively repressing the transcription of YAP target genes.[2][3] Clinical data has shown that lower VGLL4 expression levels often correlate with poor prognosis in several cancers, including gastric and colorectal cancer.[2][4]

This compound as a VGLL4 Mimetic

This compound is a rationally designed peptide that incorporates the key TEAD-binding motifs from VGLL4.[13][16] By mimicking the function of VGLL4's TDU domains, this compound acts as a competitive inhibitor, potently disrupting the YAP-TEAD complex.[4][17] This leads to the specific downregulation of oncogenic target genes such as CTGF, CYR61, and CDX2, thereby suppressing tumor growth.[14][18][19] The mechanism provides a direct and highly targeted approach to counteract the effects of Hippo pathway dysregulation.[4]

Super_TDU_Mechanism cluster_nucleus Cell Nucleus cluster_pathway1 Oncogenic Pathway (Hippo OFF) cluster_pathway2 Therapeutic Intervention TEAD TEAD Gene Target Genes (CTGF, CYR61) TEAD->Gene Activates Transcription Inhibition Target Gene Inhibition TEAD->Inhibition Transcription Blocked YAP YAP YAP->TEAD Binds Block YAP->Block SuperTDU This compound (VGLL4 Mimetic) SuperTDU->TEAD Competitively Binds Proliferation Tumor Growth & Proliferation Gene->Proliferation Suppression Tumor Suppression Inhibition->Suppression label_block X

Caption: Mechanism of this compound action in the nucleus.

Preclinical Data and Efficacy

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models, particularly in cancers characterized by high YAP activity.

In Vitro Efficacy

Studies across multiple cancer cell lines have shown that this compound effectively reduces cell viability, inhibits colony formation, and downregulates the expression of canonical YAP-TEAD target genes.[14][18] The peptide's efficacy appears to be correlated with a high YAP/VGLL4 expression ratio, suggesting a potential biomarker for patient selection.[4][14][18]

ParameterCell LinesObservationReference
Cell Viability MGC-803, BGC-823, HGC27 (Gastric)Significant inhibition of cell viability and proliferation.[14][18]
HCT116 (Colorectal), A549 (Lung)Potent growth inhibition observed.[4][18]
HeLa (Cervical), MCF-7 (Breast)Demonstrated significant inhibition of cell growth.[4][18]
Jurkat, Raji (Leukemia/Lymphoma)Marginal growth inhibition, indicating selectivity.[4][18]
Colony Formation MGC-803, BGC-823, HGC27 (Gastric)Potent reduction in the number and size of colonies.[14][18]
YAP-TEAD Interaction VariousReduced endogenous interaction between YAP and TEADs via Co-IP.[4][18]
Target Gene Expression Gastric Cancer Cell LinesDose-dependent downregulation of CTGF, CYR61, and CDX2 mRNA levels.[14][18][19]
In Vivo Efficacy

In preclinical xenograft models of gastric cancer, systemic administration of this compound resulted in a dose-dependent suppression of tumor growth.[14][19]

Animal ModelDosing RegimenKey FindingsReference
Gastric Cancer Xenograft 50 µg/kg or 500 µg/kgMarked decrease in tumor size and weight.[18][19]
(BALB/cA nu/nu mice)(Daily, tail vein injection)Downregulation of YAP target genes in tumor tissue.[14][19]
H. pylori-infected GC model Not specifiedSignificant reduction in the number of tumors.[14]
Pharmacokinetics

Pharmacokinetic studies in mice provide initial insights into the in vivo behavior of this compound.

Dose (IV)Cmaxt1/2α (alpha half-life)Clearance (CL)Reference
250 µg/kg 6.12 ng/mL0.78 hours7.41 ml/min/kg[19]
500 µg/kg 13.3 ng/mL0.82 hours7.72 ml/min/kg[19]

Key Experimental Methodologies

The characterization of this compound involves a series of standard and specialized molecular biology techniques.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Efficacy CoIP Co-Immunoprecipitation (Confirm Target Engagement) Viability Cell Viability Assay (Measure Cytotoxicity) CoIP->Viability Colony Colony Formation Assay (Assess Proliferation) Viability->Colony qPCR qRT-PCR (Quantify Target Gene Expression) Colony->qPCR Xenograft Tumor Xenograft Model (Establish Tumors in Mice) Dosing This compound Dosing (Systemic Administration) Xenograft->Dosing Measurement Tumor Measurement (Monitor Volume & Weight) Dosing->Measurement Analysis Ex Vivo Analysis (PK, Gene Expression) Measurement->Analysis cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo

Caption: General experimental workflow for this compound evaluation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
  • Objective: To demonstrate that this compound disrupts the physical interaction between endogenous YAP and TEAD proteins within cancer cells.

  • Methodology:

    • Culture cancer cells (e.g., MGC-803) to 80-90% confluency.

    • Treat cells with this compound peptide or a control peptide for a specified duration (e.g., 24 hours).

    • Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear lysates with Protein A/G agarose beads.

    • Incubate the cleared lysate with an anti-TEAD antibody overnight at 4°C to form antibody-antigen complexes.

    • Add Protein A/G beads to precipitate the complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat.

    • Analyze the eluates by Western blotting using an anti-YAP antibody to detect co-precipitated YAP. A reduction in the YAP signal in this compound-treated samples indicates disruption of the interaction.

Cell Viability Assay
  • Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.[18]

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-320 ng/ml).[18]

    • Incubate for a specified period (e.g., 72 hours).[18]

    • Add a viability reagent such as one based on ATP measurement (e.g., CellTiter-Glo®) or a tetrazolium compound (e.g., MTT, WST-1).

    • Incubate as per the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate cell viability as a percentage relative to untreated controls and plot dose-response curves to determine the IC50 value.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[14]

  • Methodology:

    • Subcutaneously inject a suspension of human gastric cancer cells (e.g., MGC-803) into the flank of immunocompromised mice (e.g., BALB/cA nude mice).

    • Monitor tumor growth until tumors reach a palpable volume (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, 50 µg/kg this compound, 500 µg/kg this compound).

    • Administer treatment systemically (e.g., daily via tail vein injection).[18][19]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.

    • Tumor tissue can be flash-frozen for subsequent molecular analysis (qRT-PCR, Western blot) or fixed for immunohistochemistry.

Therapeutic Potential and Future Directions

This compound represents a promising proof-of-concept for a new class of targeted cancer therapeutics. Its high specificity for the YAP-TEAD interaction offers a potential advantage over upstream inhibitors of the Hippo pathway, which may have more off-target effects.[4]

  • Biomarker Strategy: The correlation between the YAP/VGLL4 expression ratio and sensitivity to this compound suggests a clear patient stratification strategy, enabling the selection of patients most likely to respond to therapy.[14][18]

  • Challenges and Optimization: Like many peptide-based therapeutics, challenges related to in vivo stability, plasma half-life, and cell permeability must be addressed for clinical translation.[17] Strategies such as peptide cyclization, chemical modifications (e.g., stapling), or advanced drug delivery formulations could enhance its pharmacokinetic properties.[20]

  • Combination Therapies: Exploring this compound in combination with other targeted agents or standard chemotherapy could yield synergistic effects and overcome resistance mechanisms.

Conclusion

This compound, a VGLL4 mimetic peptide, effectively disrupts the oncogenic YAP-TEAD protein-protein interaction, leading to potent anti-tumor effects in preclinical cancer models.[1][4] By mimicking a natural tumor-suppressive mechanism, it offers a highly specific and targeted approach to treating cancers driven by aberrant Hippo pathway signaling. The comprehensive data gathered to date strongly support its continued development and optimization as a novel therapeutic agent. Further investigation into enhancing its drug-like properties will be crucial for its successful translation to the clinic.

References

A Technical Guide to the Discovery and Development of TDU-i42: A Potent and Selective Inhibitor of the Pathogenic Super-TDU Isoform

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The enzyme Thymidine Degrading Uricase (TDU) plays a critical role in nucleotide metabolism. A recently identified gain-of-function isoform, "Super-TDU," has been implicated as the primary driver of Hyperuricemic Thymidine-Related Syndrome (HTRS), a debilitating metabolic disorder characterized by excessive uric acid production and severe joint inflammation. This document details the discovery and preclinical development of TDU-i42, a first-in-class, highly potent, and selective small molecule inhibitor of the this compound isoform. We present the comprehensive workflow from target validation and high-throughput screening to lead optimization and preclinical characterization, providing detailed experimental protocols, quantitative data, and a summary of the inhibitor's mechanism of action.

Target Identification and Validation

Initial genetic sequencing of HTRS patient cohorts revealed a recurrent mutation in the TDU gene, leading to the expression of the this compound isoform. Functional characterization demonstrated that this compound possesses a 100-fold increase in catalytic activity compared to its wild-type counterpart, resulting in the rapid conversion of thymidine to a pathogenic, uric-acid-producing metabolite. The specific and causal link between the this compound isoform and HTRS pathology established it as a high-value therapeutic target.

High-Throughput Screening (HTS) and Hit Identification

A robust fluorescence-based assay was developed to screen a 500,000-compound library for inhibitors of this compound. The screening cascade was designed to efficiently identify and validate potent and selective inhibitors.

HTS_Workflow cluster_0 High-Throughput Screening Cascade Compound_Library 500,000 Compound Library Primary_Screen Primary Screen (Single Concentration @ 10µM) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation ~2,500 Hits (0.5% Hit Rate) Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response ~200 Confirmed Hits Lead_Series Identification of Lead Series (n=3) Dose_Response->Lead_Series ~15 Potent Hits

Caption: High-Throughput Screening (HTS) cascade for the identification of this compound inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

The most promising lead series, characterized by a novel pyrazolopyrimidine core, was selected for lead optimization. A systematic SAR study was conducted to improve potency and selectivity while optimizing pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) of the Pyrazolopyrimidine Series

Compound IDR1 GroupR2 GroupThis compound IC50 (nM)Wild-Type TDU IC50 (nM)Selectivity Index (WT/Super)
Hit-01-H-Phenyl85012,50014.7
TDU-i25-Cl-Phenyl12015,800131.7
TDU-i38-Cl-Pyridyl4511,200248.9
TDU-i42 -Cl -CF3 5.2 >50,000 >9,615

The optimization campaign culminated in the identification of TDU-i42, which demonstrated a significant improvement in potency against this compound and exceptional selectivity over the wild-type enzyme.

Mechanism of Action (MoA)

TDU-i42 acts as a competitive inhibitor, binding to the active site of this compound and preventing the binding of the native substrate, thymidine. This blockade halts the downstream production of the pathogenic metabolite responsible for uric acid accumulation in HTRS.

MoA_Pathway cluster_pathway This compound Metabolic Pathway and Inhibition Substrate Thymidine (Substrate) Enzyme This compound (Enzyme) Substrate->Enzyme Product Pathogenic Metabolite (Uric Acid Precursor) Enzyme->Product Inhibitor TDU-i42 (Inhibitor) Inhibitor->Enzyme

The Role of Super-TDU in Disrupting the YAP-TEAD Protein-Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently implicated in cancer development. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the YAP-TEAD protein-protein interaction (PPI) is a key event in oncogenesis, making it an attractive target for therapeutic intervention. Super-TDU is a rationally designed peptide inhibitor that effectively disrupts this interaction. This technical guide provides an in-depth overview of the role of this compound in inhibiting the YAP-TEAD PPI, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Introduction to the YAP-TEAD Interaction in the Hippo Pathway

The Hippo pathway is a complex signaling network that controls cell fate.[1][2] In mammals, the core of the pathway consists of a kinase cascade involving the MST1/2 and LATS1/2 kinases.[2] When the Hippo pathway is active, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[3] However, in many cancers, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear accumulation of YAP/TAZ.

In the nucleus, YAP/TAZ act as transcriptional co-activators by binding to the TEAD family of transcription factors (TEAD1-4).[1] This interaction is crucial for the transactivation of downstream target genes, including the well-characterized Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which are involved in cell proliferation, survival, and migration.[4][5] The aberrant activation of the YAP-TEAD transcriptional program is a hallmark of several cancers, including gastric, liver, and lung cancer.[6]

This compound: A Competitive Inhibitor of the YAP-TEAD Interaction

This compound is a synthetic peptide designed to competitively inhibit the binding of YAP to TEAD.[7][8] It is a fusion peptide derived from two proteins:

  • Vestigial-like family member 4 (VGLL4): VGLL4 is a natural antagonist of YAP and competes for binding to TEAD.[4] this compound incorporates the TDU (Tondu) domain of VGLL4, which is responsible for its interaction with TEAD.[9]

  • Yes-associated protein (YAP): this compound also contains a sequence from the YAP protein itself, specifically from the Ω-loop region, which is critical for binding to TEAD at interface 3.[7][10]

By combining these domains, this compound was engineered to have high affinity for TEAD, thereby effectively displacing YAP and inhibiting its transcriptional activity.[7][8]

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the YAP-binding domain of TEAD, physically blocking the interaction with YAP.[7] This disruption prevents the formation of the active YAP-TEAD transcriptional complex and subsequently leads to the downregulation of their target genes.[2][11]

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

ParameterValueCell Line/SystemReference
IC50 57.9 ng/mL (~10.9 nM)Not specified in the source[3]
Cell Proliferation Inhibition >50% inhibitionMGC-803 (Gastric Cancer)[9]
Effective Concentration 50 nM (for this compound fragment 1-31)Huh-7, LM3 (Hepatocellular Carcinoma)[11]

Table 1: In Vitro Efficacy of this compound

Animal ModelDosageEffectReference
Gastric Cancer Xenograft 50 or 500 µg/kg (tail vein injection)Marked decrease in tumor size and weight; downregulation of YAP target genes.[1][2]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the role of this compound in disrupting the YAP-TEAD interaction.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of YAP-TEAD Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the endogenous interaction between YAP and TEAD in a cellular context.

Materials:

  • Gastric cancer cell lines (e.g., MGC-803, BGC-823)

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-YAP, anti-TEAD (pan-TEAD or isoform-specific), and isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture MGC-803 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with isotype control IgG and protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.

  • Immunoprecipitation: Add the anti-TEAD antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-YAP and anti-TEAD antibodies to detect the co-immunoprecipitated proteins.

Expected Outcome: A dose-dependent decrease in the amount of YAP co-immunoprecipitated with TEAD in this compound treated cells compared to the untreated control, indicating the disruption of the YAP-TEAD interaction.

Luciferase Reporter Assay to Measure Inhibition of TEAD Transcriptional Activity

This assay quantitatively measures the effect of this compound on TEAD-mediated gene transcription.

Materials:

  • HEK293T or a relevant cancer cell line

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transient transfection reagent

  • This compound peptide

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luciferase activity in cells treated with this compound, demonstrating the inhibition of TEAD transcriptional activity.

Förster Resonance Energy Transfer (FRET) Assay to Monitor YAP-TEAD Interaction in Real-Time

This protocol provides a framework for a FRET-based assay to directly visualize and quantify the disruption of the YAP-TEAD interaction by this compound in living cells.

Materials:

  • Mammalian expression vectors for YAP and TEAD fused to FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins, respectively (e.g., YAP-CFP and TEAD-YFP).

  • Cell line suitable for live-cell imaging (e.g., HeLa or U2OS).

  • Transient transfection reagent.

  • This compound peptide.

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).

Procedure:

  • Cell Culture and Transfection: Seed cells on glass-bottom dishes suitable for microscopy. Co-transfect the cells with the YAP-CFP and TEAD-YFP expression vectors.

  • Live-Cell Imaging Setup: After 24-48 hours of transfection, mount the dish on the fluorescence microscope stage in a chamber that maintains physiological conditions (37°C, 5% CO2).

  • Baseline FRET Measurement: Identify cells co-expressing both fluorescently tagged proteins. Acquire baseline images in the donor, acceptor, and FRET channels. Calculate the initial FRET efficiency.

  • This compound Treatment: Add this compound to the cell culture medium at the desired concentration.

  • Time-Lapse FRET Imaging: Acquire images at regular intervals to monitor the change in FRET signal over time.

  • Data Analysis: Quantify the FRET efficiency at each time point. A decrease in FRET efficiency upon addition of this compound indicates the disruption of the YAP-TEAD interaction.

Expected Outcome: A rapid decrease in the FRET signal upon the addition of this compound, providing real-time evidence of the disruption of the YAP-TEAD protein-protein interaction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of this compound action.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Activates Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP YAP LATS1_2->YAP Phosphorylates (Inactivates) pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocates Degradation Degradation pYAP->Degradation YAP_TEAD_Complex YAP-TEAD Complex YAP_nuc->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Genes (CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1. The Hippo Signaling Pathway.

Super_TDU_Mechanism cluster_interaction Normal Interaction cluster_inhibition Inhibition by this compound YAP YAP YAP_TEAD Active YAP-TEAD Complex YAP->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Oncogenic\nGene Expression Oncogenic Gene Expression YAP_TEAD->Oncogenic\nGene Expression Super_TDU This compound Inactive_Complex Inactive Complex Super_TDU->Inactive_Complex TEAD_inhibited TEAD TEAD_inhibited->Inactive_Complex Inhibition of\nGene Expression Inhibition of Gene Expression Inactive_Complex->Inhibition of\nGene Expression

Figure 2. Mechanism of this compound Action.

Experimental_Workflow start Hypothesis: This compound disrupts YAP-TEAD interaction co_ip Co-Immunoprecipitation start->co_ip luciferase Luciferase Reporter Assay start->luciferase fret FRET Assay start->fret result_co_ip Qualitative disruption of YAP-TEAD binding co_ip->result_co_ip result_luciferase Quantitative inhibition of TEAD transcriptional activity (IC50) luciferase->result_luciferase result_fret Real-time visualization of interaction disruption fret->result_fret in_vivo In Vivo Xenograft Model result_in_vivo Tumor growth inhibition in_vivo->result_in_vivo result_co_ip->in_vivo result_luciferase->in_vivo result_fret->in_vivo conclusion Conclusion: This compound is a potent inhibitor of the YAP-TEAD interaction result_in_vivo->conclusion

Figure 3. Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant YAP-TEAD activity. Its rational design as a competitive inhibitor allows for the potent and specific disruption of this key protein-protein interaction. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other inhibitors of the YAP-TEAD axis. The continued exploration of this critical oncogenic pathway holds significant promise for the development of novel and effective cancer therapies.

References

Super-TDU: A Targeted Approach to Disrupting the YAP-TEAD Oncogenic Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Super-TDU is a novel inhibitory peptide that has emerged as a promising therapeutic agent in oncology research. It functions by specifically targeting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), key components of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway, leading to the hyperactivation of the transcriptional co-activator YAP, is a common driver of tumorigenesis in various cancers, including gastric cancer.[3][4] this compound acts as a biomimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding, thereby antagonizing the oncogenic functions of YAP.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies.

Mechanism of Action: The Hippo Pathway and this compound Intervention

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[5] In its active state, a kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and degradation.[5] However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival, such as CTGF, CYR61, and CDX2.[1][6]

This compound is a peptide designed to mimic the TDU domain of VGLL4, which is responsible for its interaction with TEADs.[3][7] By competitively binding to the same interface on TEADs that YAP utilizes, this compound effectively displaces YAP and inhibits the formation of the YAP-TEAD transcriptional complex.[3][4] This leads to the downregulation of YAP-TEAD target genes, resulting in the suppression of cancer cell growth and proliferation.[1][2]

Super_TDU_Mechanism cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Hippo Kinase Cascade Hippo Kinase Cascade YAP YAP Hippo Kinase Cascade->YAP Phosphorylates YAP_unphosphorylated YAP (Active) Hippo Kinase Cascade->YAP_unphosphorylated Inactive pYAP p-YAP (Inactive) YAP-TEAD Complex YAP-TEAD Oncogenic Complex YAP->YAP-TEAD Complex Binds TEAD TEAD This compound-TEAD Complex This compound-TEAD (Inactive Complex) Target Gene Expression Target Gene Expression (CTGF, CYR61, CDX2) YAP-TEAD Complex->Target Gene Expression Promotes This compound This compound This compound->this compound-TEAD Complex Competitively Binds YAP_unphosphorylated->YAP

Caption: this compound competitively inhibits the YAP-TEAD interaction.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines, particularly those with a high YAP/VGLL4 ratio.[1]

Cell LineCancer TypeEffect of this compoundReference
MGC-803Gastric CancerInhibition of cell viability and colony formation[1]
BGC-823Gastric CancerInhibition of cell viability and colony formation[1]
HGC27Gastric CancerInhibition of cell viability and colony formation[1]
HeLaCervical CancerSignificant inhibition of cell growth[1]
HCT116Colon CancerSignificant inhibition of cell growth[1]
A549Lung CancerSignificant inhibition of cell growth[1]
MCF-7Breast CancerSignificant inhibition of cell growth[1]
MKN-45Gastric CancerNo significant inhibition[1]
JurkatT-cell LeukemiaMarginally inhibited growth[1]
RajiBurkitt's LymphomaMarginally inhibited growth[1]
In Vivo Efficacy and Pharmacokinetics

In vivo studies using gastric cancer mouse models have shown that this compound can significantly suppress tumor growth in a dose-dependent manner.[2]

Parameter250 μg/kg Dose500 μg/kg DoseReference
Administration Intravenous injectionIntravenous injection[2]
Dosing Frequency DailyDaily[2]
t1/2α 0.78 hours0.82 hours[2]
Cmax 6.12 ng/mL13.3 ng/mL[2]
Clearance (CL) 7.41 ml/min/kg7.72 ml/min/kg[2]
Tumor Growth Marked decrease in size and weightMarked decrease in size and weight[2]
YAP Target Genes Dose-dependent decreaseDose-dependent decrease[2]

Experimental Protocols

Co-Immunoprecipitation to Assess YAP-TEAD Interaction

This protocol is designed to determine the effect of this compound on the endogenous interaction between YAP and TEAD proteins.[3]

Materials:

  • Cancer cell lines (e.g., MGC-803)

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP, anti-TEAD, and control IgG

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or a control peptide for the desired time and concentration.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates with protein A/G magnetic beads.

  • Incubate a portion of the lysate with anti-YAP antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the immunoprecipitated proteins by Western blotting using an anti-TEAD antibody. A reduced TEAD signal in the this compound treated sample indicates inhibition of the YAP-TEAD interaction.

CoIP_Workflow start Cell Culture & Treatment (this compound or Control) lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear with Beads clarify->preclear ip Immunoprecipitation (Anti-YAP Ab or IgG) preclear->ip pulldown Protein A/G Bead Pulldown ip->pulldown wash Wash Beads pulldown->wash elute Elution wash->elute wb Western Blot Analysis (Detect TEAD) elute->wb

Caption: Workflow for Co-Immunoprecipitation experiment.
Cell Viability Assay

An ATP-based cell viability assay is used to quantify the effect of this compound on cancer cell proliferation.[1]

Materials:

  • Cancer cell lines

  • This compound peptide

  • 96-well plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the ATP assay reagent to each well and mix for 2 minutes.

  • After a 10-minute incubation at room temperature, measure the luminescence using a multilabel counter.

  • Calculate cell viability relative to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with significant potential for the treatment of cancers driven by YAP-TEAD hyperactivation.[1][2] Its ability to specifically disrupt this protein-protein interaction offers a promising alternative to conventional chemotherapies.[1] While preclinical data are encouraging, further investigation is required. As of now, there is no publicly available information on clinical trials for this compound.[8] Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and ultimately advancing it towards clinical investigation. The development of this compound and similar peptide-based inhibitors underscores the therapeutic potential of targeting key protein-protein interactions in oncogenic signaling pathways.

References

The Structural Basis of Super-TDU's Interaction with TEAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention.[4] The downstream effectors of this pathway, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), are often overexpressed or hyperactivated in malignant cells.[1][5] In the nucleus, YAP and TAZ bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[2][6]

The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling, and its disruption represents a promising strategy for cancer therapy.[4][7] One such therapeutic approach is the development of peptide-based inhibitors that can competitively block this protein-protein interaction. "Super-TDU" is a novel peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP, thereby acting as a potent YAP antagonist.[8][9] This technical guide provides an in-depth analysis of the structural basis of the this compound and TEAD interaction, supported by quantitative data and detailed experimental protocols.

The Hippo Signaling Pathway and YAP/TAZ-TEAD Activation

The core of the Hippo pathway is a kinase cascade.[3] When the pathway is "on" (e.g., in response to high cell density), the serine/threonine kinases MST1/2 phosphorylate and activate LATS1/2.[2][3] LATS1/2, in turn, phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[1][3] When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, initiating the transcription of pro-growth and anti-apoptotic genes.[1][2]

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Activates GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 Scaffolds MOB1 MOB1 MOB1->LATS1_2 Scaffolds YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD YAP_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression YAP_TEAD->Target_Genes

Caption: The Hippo Signaling Pathway.

This compound: Mechanism of Competitive Inhibition

This compound is a synthetic peptide developed to act as a potent antagonist of the YAP-TEAD interaction.[8][10] Its design is based on the native TEAD-binding domains (TDU) of VGLL4, a transcriptional repressor that competes with YAP for TEAD binding.[9][11] this compound effectively mimics VGLL4's function, competitively binding to TEAD transcription factors and thereby preventing the recruitment of YAP.[9][12] This disruption of the YAP-TEAD complex inhibits the transcription of oncogenic target genes and suppresses tumor growth.[8][12]

Super_TDU_Mechanism cluster_normal Oncogenic State (Hippo 'Off') cluster_inhibited Inhibited State (with this compound) YAP_N YAP TEAD_N TEAD YAP_N->TEAD_N Binds Complex_N YAP-TEAD Complex YAP_N->Complex_N TEAD_N->Complex_N Genes_N Oncogene Expression Complex_N->Genes_N Promotes Super_TDU This compound TEAD_I TEAD Super_TDU->TEAD_I Competitively Binds Complex_I This compound-TEAD Complex Super_TDU->Complex_I TEAD_I->Complex_I YAP_I YAP YAP_I->TEAD_I Binding Blocked Genes_I Oncogene Expression Complex_I->Genes_I Inhibits

Caption: Mechanism of this compound Inhibition.

Quantitative Analysis of this compound-TEAD Interaction

Interaction Method Binding Affinity (K_d) Reference
VGLL4 peptide - TEAD1Surface Plasmon Resonance (SPR)~500 nM[13]
BY03 - TEAD1Surface Plasmon Resonance (SPR)9.4 µM[15]
mVGLL1 peptide - TEAD4Time-Resolved FRET (TR-FRET)Data reported as IC50[14]

This table presents representative binding affinities for TEAD inhibitors and natural binding partners to provide context. Specific K_d values for the this compound peptide are not consistently reported across the surveyed literature.

Structural Insights into the Interaction

The structural basis for the YAP-TEAD interaction has been extensively studied through X-ray crystallography.[6][16] The TEAD-binding domain of YAP wraps around the globular surface of TEAD, forming three key interfaces.[6][16] Interface 3, where a twisted-coil region of YAP (residues 86-100) inserts into a deep pocket on the TEAD surface, is the most critical for complex formation.[6][17]

While a dedicated crystal or cryo-EM structure of this compound in complex with TEAD is not publicly available, its mechanism can be inferred from the structures of YAP-TEAD and VGLL4-TEAD complexes.[11] this compound is a fusion peptide that incorporates elements mimicking both VGLL4 and the critical Ω-loop of YAP (interface 3).[7] This design allows it to competitively engage the same binding pockets on TEAD that YAP would occupy, particularly the crucial interface 3 pocket, thereby sterically hindering the formation of the oncogenic YAP-TEAD complex.[7][17] The crystal structure of the TAZ-TEAD4 complex also reveals similar binding modes, further highlighting the conserved nature of these interactions.[18][19][20]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of YAP-TEAD Interaction

This method is used to demonstrate that this compound can disrupt the endogenous interaction between YAP and TEAD in a cellular context.[10][21]

Protocol:

  • Cell Culture and Treatment: Culture gastric cancer cells (e.g., MGC-803) to 70-80% confluency. Treat cells with this compound peptide at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against TEAD (or YAP) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against YAP (if TEAD was immunoprecipitated) and TEAD to confirm successful pulldown.

    • Analyze the results to observe the reduction in co-precipitated YAP in this compound treated samples.

CoIP_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Immunoprecipitation (anti-TEAD antibody) B->C D 4. Capture with Protein A/G Beads C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Proteins E->F G 7. SDS-PAGE & Western Blot (Probe for YAP) F->G H 8. Analyze Results (Reduced YAP signal) G->H

Caption: Co-Immunoprecipitation Workflow.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics and determine the affinity (K_d), association rate (k_a), and dissociation rate (k_d) of the this compound and TEAD interaction.[15][22]

Protocol:

  • Protein Preparation: Express and purify recombinant TEAD protein (ligand) and synthesize this compound peptide (analyte). Ensure high purity and proper folding.[22]

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the purified TEAD protein onto the chip surface via amine coupling to a target response unit (RU) level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the this compound peptide in a suitable running buffer.

    • Inject the this compound dilutions over the TEAD-immobilized surface at a constant flow rate.

    • Record the binding response (in RU) over time (association phase).

    • Inject running buffer alone to monitor the dissociation of the complex (dissociation phase).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and the equilibrium dissociation constant (K_d = k_d/k_a).

SPR_Workflow A 1. Purify TEAD (Ligand) & this compound (Analyte) B 2. Activate Sensor Chip (EDC/NHS) A->B C 3. Immobilize TEAD on Chip Surface B->C D 4. Inject this compound Dilutions (Analyte) C->D E 5. Monitor Association & Dissociation D->E F 6. Data Analysis (Fit sensorgrams) E->F G 7. Determine ka, kd, and KD F->G

Caption: Surface Plasmon Resonance Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[23][24][25]

Protocol:

  • Sample Preparation:

    • Dialyze both purified TEAD protein and synthesized this compound peptide extensively against the same buffer to minimize buffer mismatch heats.[26]

    • Determine accurate concentrations of both protein and peptide.

    • Degas the samples immediately before the experiment.

  • ITC Experiment Setup:

    • Load the TEAD protein into the sample cell of the calorimeter.

    • Load the this compound peptide into the titration syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).[26]

  • Titration:

    • Perform a series of small, sequential injections of the this compound peptide from the syringe into the TEAD solution in the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the raw heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to TEAD.

    • Fit the resulting binding isotherm to a suitable model to determine K_a (and thus K_d), ΔH, and the stoichiometry (n). The entropy change (ΔS) can then be calculated.

ITC_Workflow A 1. Dialyze TEAD & this compound in identical buffer B 2. Load TEAD into Sample Cell A->B C 3. Load this compound into Titration Syringe A->C D 4. Perform Sequential Injections B->D C->D E 5. Measure Heat Change per Injection D->E F 6. Plot Binding Isotherm (Heat vs. Molar Ratio) E->F G 7. Fit Data to Model (Determine KD, ΔH, n) F->G

Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

This compound represents a rationally designed peptide inhibitor that effectively targets the oncogenic YAP/TAZ-TEAD protein-protein interaction. By mimicking the natural TEAD competitor VGLL4 and engaging the same critical binding interfaces on the TEAD surface, this compound competitively inhibits the formation of the YAP-TEAD transcriptional complex. This mechanism has been shown to downregulate the expression of target genes and suppress tumor growth, validating the YAP-TEAD axis as a viable therapeutic target. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the structural and functional aspects of this compound and to develop next-generation inhibitors with improved potency and drug-like properties. Future structural studies, such as co-crystallization of the this compound-TEAD complex, will be invaluable for elucidating the precise molecular interactions and guiding further drug development efforts.

References

Super-TDU: A Targeted Approach to Inhibit Cancer Cell Growth by Disrupting the YAP-TEAD Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Super-TDU, a novel peptide-based antagonist, has emerged as a promising therapeutic agent in oncology, specifically targeting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). This interaction is a critical downstream nexus of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cancer cell proliferation and apoptosis, and detailed experimental protocols for its evaluation.

Introduction: The Hippo-YAP-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP.[2] However, in many cancers, the Hippo pathway is inactivated, allowing YAP to translocate to the nucleus.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[3] This aberrant activation of the YAP-TEAD transcriptional program is a key driver of tumorigenesis and cancer progression.

This compound: A Competitive Antagonist of the YAP-TEAD Interaction

This compound is a synthetic peptide designed to mimic the TDU domain of VGLL4, a natural competitor of YAP for TEAD binding.[4][5] By competitively binding to the YAP-binding domain of TEAD, this compound effectively disrupts the YAP-TEAD protein-protein interaction.[5][6] This disruption prevents the recruitment of YAP to the promoters of its target genes, thereby inhibiting their transcription.[4][6]

Impact on Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in gastric cancer.

Inhibition of Cell Viability

Table 1: Representative IC50 Values of YAP-TEAD Inhibitors in Cancer Cell Lines

Compound/InhibitorCell LineCancer TypeIC50 (μM)
MY-1076MGC-803Gastric Cancer0.019
IAG933NCI-H2052Mesothelioma0.048
MGH-CP1Huh7Liver Cancer0.72
MGH-CP12Huh7Liver Cancer0.26
MYF-03-69NCI-H226Mesothelioma0.056

Note: The IC50 values presented in this table are for various YAP-TEAD inhibitors and are provided for illustrative purposes to indicate the potential efficacy of targeting the YAP-TEAD interaction. Specific IC50 values for this compound are not publicly available.

Downregulation of Pro-Proliferative Gene Expression

The anti-proliferative effect of this compound is mediated by the downregulation of YAP-TEAD target genes that are critical for cell growth and proliferation.[4][6] Treatment with this compound has been shown to decrease the expression of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61), both of which are well-established pro-proliferative genes.[4][6]

Induction of Apoptosis

In addition to inhibiting proliferation, disruption of the YAP-TEAD interaction by this compound can promote apoptosis, or programmed cell death, in cancer cells. The transcriptional program driven by YAP-TEAD includes the upregulation of anti-apoptotic genes and the suppression of pro-apoptotic genes.

The Role of YAP in Apoptosis Regulation

YAP has been shown to inhibit apoptosis by upregulating the expression of anti-apoptotic proteins and suppressing pro-apoptotic factors.[8] By blocking YAP's transcriptional activity, this compound can shift the balance towards apoptosis.

Effects on Apoptosis-Regulating Proteins

While direct quantitative data on the effect of this compound on specific apoptosis-related proteins is limited, the mechanism of action suggests an impact on the expression of the Bcl-2 family proteins and the activation of caspases. Inhibition of YAP-TEAD signaling is expected to lead to:

  • Downregulation of anti-apoptotic Bcl-2 family members: YAP can promote the transcription of anti-apoptotic genes.[8] Therefore, this compound treatment may decrease the levels of proteins like Bcl-2.

  • Upregulation of pro-apoptotic Bcl-2 family members: Conversely, the expression of pro-apoptotic proteins like Bax may be increased.

  • Activation of Caspases: The shift in the Bcl-2 family protein ratio towards apoptosis would lead to the activation of the caspase cascade, including the executioner caspase, Caspase-3.

Table 2: Expected Impact of this compound on Key Apoptosis-Related Proteins

ProteinFamily/FunctionExpected Change with this compound
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Cleaved Caspase-3Executioner CaspaseIncrease

Note: This table represents the anticipated effects based on the known mechanism of YAP-TEAD inhibition. Specific quantitative data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cell proliferation and apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, BGC-823, HGC27) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TEAD, CTGF, CYR61, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Super_TDU_Pathway cluster_Hippo_Off Hippo Pathway OFF (Cancer) YAP YAP TEAD TEAD YAP->TEAD Binds Proliferation Cell Proliferation (CTGF, CYR61) TEAD->Proliferation Activates Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2) TEAD->Anti_Apoptosis Activates Nucleus Nucleus Apoptosis Apoptosis Anti_Apoptosis->Apoptosis Inhibits Super_TDU This compound Super_TDU->TEAD Inhibits Binding

Caption: this compound competitively inhibits the YAP-TEAD interaction, blocking pro-proliferative and anti-apoptotic signaling.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Functional Assays cluster_Mol_Analysis Molecular Analysis start Cancer Cell Lines (MGC-803, BGC-823, etc.) treatment Treat with this compound (Dose and Time Course) start->treatment prolif_assay MTT Assay (Cell Viability/Proliferation) treatment->prolif_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis_assay wb_analysis Western Blot (Protein Expression) treatment->wb_analysis data_prolif data_prolif prolif_assay->data_prolif Data: IC50 Values data_apop data_apop apoptosis_assay->data_apop Data: % Apoptotic Cells data_wb data_wb wb_analysis->data_wb Data: Protein Levels (Caspase-3, Bcl-2)

Caption: Workflow for evaluating this compound's effects on cancer cells in vitro.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with the potential to effectively treat cancers driven by aberrant Hippo-YAP-TEAD signaling. Its ability to inhibit cancer cell proliferation and promote apoptosis underscores the promise of disrupting this key oncogenic axis. While further research is needed to obtain more extensive quantitative data and to evaluate its efficacy and safety in clinical settings, this compound and other YAP-TEAD inhibitors are poised to be a significant advancement in precision oncology. Future studies should focus on elucidating the detailed molecular consequences of this compound treatment, identifying biomarkers for patient stratification, and exploring combination therapies to enhance its anti-cancer activity.

References

A Technical Guide to Super-TDU: Preliminary Studies in Novel Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth.[1] A key oncogenic output of this pathway is mediated by the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ, which, when active, translocate to the nucleus and bind to TEAD (TEA domain) transcription factors to drive the expression of pro-proliferative genes.[2][3] The YAP-TEAD interaction has therefore emerged as a promising target for cancer therapy.[2][3] This document provides a technical overview of Super-TDU, a novel therapeutic peptide designed to specifically disrupt this interaction. This compound is a mimetic peptide of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[1][4][5][6] We summarize the mechanism of action, preclinical data from studies in novel cancer types, detailed experimental protocols, and the potential of this compound as a targeted anti-cancer agent.

Mechanism of Action of this compound

This compound functions as a specific YAP antagonist by targeting the YAP-TEAD protein-protein interaction.[7][8] VGLL4, a transcriptional cofactor, naturally suppresses tumor growth by competing with YAP for binding to TEAD transcription factors through its two Tondu (TDU) domains.[2][4][5] this compound was rationally designed as a peptide that mimics the TDU domain of VGLL4.[3][5] By competitively binding to TEADs, this compound effectively displaces YAP, thereby inhibiting the transcription of downstream target genes essential for cell proliferation and survival, such as CTGF, CYR61, and CDX2.[2][4][7][8] This targeted disruption of the YAP-TEAD complex forms the basis of this compound's anti-tumor activity.[6]

Super-TDU_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway Signaling cluster_Nuclear_Events Nuclear Transcriptional Regulation Hippo_On Hippo Pathway (Active) YAP_P Phosphorylated YAP (Cytoplasmic Retention & Degradation) Hippo_On->YAP_P Phosphorylates Hippo_Off Hippo Pathway (Inactive) YAP_N YAP (Active) Hippo_Off->YAP_N Allows Nuclear Translocation YAP_Nuc Nuclear YAP YAP_TEAD YAP-TEAD Complex YAP_Nuc->YAP_TEAD TEAD TEAD Transcription Factor TEAD->YAP_TEAD Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes Activates Proliferation Tumor Growth & Proliferation Target_Genes->Proliferation Super_TDU This compound Super_TDU->TEAD Competitively Binds

Figure 1: Mechanism of Action of this compound in the Hippo Pathway.

Preclinical Studies in Novel Cancer Types

Preliminary research has focused on solid tumors with known dysregulation of the Hippo pathway. Gastric cancer (GC) has been a primary model for evaluating the efficacy of this compound.[2][4][7] Studies show that this compound can inhibit the viability and colony formation of various GC cell lines.[2][7][8] In preclinical mouse models, including those infected with H. pylori (a risk factor for gastric cancer), this compound treatment significantly reduced tumor formation, size, and weight in a dose-dependent manner.[2][9]

Beyond gastric cancer, the therapeutic potential of this compound has been explored in other malignancies:

  • Colorectal Cancer: In adenomatous polyposis coli (APC) mutant mouse models, which are typically used for studying colorectal cancer, this compound treatment reduced the number and size of spontaneous adenomas without detectable toxicity.[5][10]

  • Pancreatic Cancer: In pancreatic cancer models, this compound has been shown to suppress YAP/TEAD target genes that are implicated in the remodeling of the extracellular matrix, a critical factor in cancer aggressiveness.[5][10]

These studies suggest that this compound's applicability may extend to a range of solid tumors where the YAP/TEAD axis is a key driver of oncogenesis.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Assay Endpoint Result Citation(s)
MGC-803 Gastric Cancer Cell Viability, Colony Formation Inhibition Significant Inhibition [7][8]
BGC-823 Gastric Cancer Cell Viability, Colony Formation Inhibition Significant Inhibition [7][8]
HGC27 Gastric Cancer Cell Viability, Colony Formation Inhibition Significant Inhibition [7][8]
MKN-45 Gastric Cancer Cell Viability, Colony Formation Inhibition Not Inhibited [8]
HeLa Cervical Cancer Cell Viability Inhibition Significant Inhibition [8]
HCT116 Colorectal Carcinoma Cell Viability Inhibition Significant Inhibition [8]
A549 Lung Carcinoma Cell Viability Inhibition Significant Inhibition [8]

| MCF-7 | Breast Carcinoma | Cell Viability | Inhibition | Significant Inhibition |[8] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

Parameter Model Dosing Value Result Citation(s)
Efficacy Gastric Cancer Xenograft 50 µg/kg or 500 µg/kg (IV, daily) N/A Marked, dose-dependent decrease in tumor size and weight. [7]
Pharmacokinetics Healthy Mice 250 µg/kg (IV) t½α: 0.78 hoursCmax: 6.12 ng/mLCL: 7.41 ml/min/kg Shows rapid distribution and clearance. [7]

| | | 500 µg/kg (IV) | t½α: 0.82 hoursCmax: 13.3 ng/mLCL: 7.72 ml/min/kg | Dose-proportional increase in exposure. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

In Vitro Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., MGC-803, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-320 ng/ml) or a vehicle control.[8]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]

  • Viability Measurement: Assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo®).[8]

    • Add 100 µl of the assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a multilabel plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).[8]

  • Tumor Implantation: Subcutaneously inject a suspension of human gastric cancer cells (e.g., MGC-803) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth regularly using caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound via intravenous (tail vein) injection at specified doses (e.g., 50 µg/kg and 500 µg/kg) daily.[7][8] The control group receives a vehicle solution.

  • Monitoring: Monitor tumor volume and body weight throughout the study.

  • Analysis: Compare the average tumor size and weight between the this compound-treated groups and the control group to determine anti-tumor efficacy. Downstream analysis may include qPCR or Western blotting of tumor lysates to confirm the downregulation of YAP target genes.[7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Cancer Cell Lines (e.g., Gastric, Pancreatic) viability Cell Viability Assays (ATP-based) start_vitro->viability colony Colony Formation Assays start_vitro->colony gene_exp_vitro Target Gene Expression (qPCR/Western) viability->gene_exp_vitro start_vivo Xenograft Mouse Model (Tumor Implantation) gene_exp_vitro->start_vivo Promising candidates move to in vivo treatment Randomization & Treatment (this compound vs. Vehicle) start_vivo->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint pk_pd Pharmacokinetic & Pharmacodynamic Analysis endpoint->pk_pd

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

Biomarker Potential

An important finding from preliminary studies is the potential selectivity of this compound. The peptide may be specifically effective in tumor cells that exhibit an elevated YAP/VGLL4 ratio.[2][8] For instance, this compound did not inhibit the growth of the MKN-45 gastric cancer cell line, suggesting a differential response based on the molecular profile of the tumor.[8] This indicates that the YAP/VGLL4 expression ratio could serve as a predictive biomarker to select patients most likely to respond to this compound therapy, paving the way for a personalized medicine approach.[2][8]

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for cancers driven by the Hippo-YAP signaling pathway. Its specific mechanism of action—disrupting the YAP-TEAD interaction—offers a clear advantage over less specific cytotoxic agents.[2][6] Preclinical data in gastric, colorectal, and pancreatic cancer models have demonstrated significant anti-tumor activity.[5][9]

Future research should focus on:

  • Expansion to other "novel" cancer types: Investigating the efficacy of this compound in other solid tumors with high YAP/TAZ activity, such as mesothelioma, certain lung cancers, and hepatocellular carcinoma.[3]

  • Combination Therapies: Exploring synergistic effects when this compound is combined with standard-of-care chemotherapies or other targeted agents.

  • Pharmacokinetic Optimization: Improving the drug-like properties of the peptide, as challenges for peptide-based drugs can include poor membrane permeability and short half-life.[6]

  • Clinical Trials: Advancing this compound into clinical trials, using the YAP/VGLL4 ratio as a potential biomarker for patient stratification. Although there is no clinical data yet, a variety of similar compounds have been patented and are viable for testing.[3]

References

Methodological & Application

Super-TDU In Vivo Xenograft Model: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Super-TDU, a novel peptide-based therapeutic, has demonstrated significant potential in the targeted treatment of gastric cancer. As a potent and specific antagonist of the YAP-TEAD interaction, this compound offers a promising avenue for inhibiting tumor growth driven by the Hippo signaling pathway.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for establishing and utilizing a this compound in vivo xenograft model, designed to facilitate preclinical efficacy and pharmacokinetic studies. The methodologies outlined herein are based on established xenograft techniques and specific findings from this compound research, ensuring a robust and reproducible experimental framework.

Introduction

The Hippo signaling pathway plays a critical role in tumorigenesis, with the transcriptional co-activator Yes-associated protein (YAP) and its binding partner, TEA domain transcription factor (TEAD), being key downstream effectors.[5][6] In many cancers, including gastric carcinoma, the dysregulation of this pathway leads to aberrant cell proliferation and survival. This compound is a rationally designed peptide that mimics the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[1][7] By disrupting the YAP-TEAD interaction, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes.[3][5] Preclinical studies have shown that this compound can markedly decrease tumor size and weight in a dose-dependent manner in gastric cancer xenograft models.[3]

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. In its "on" state, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP, preventing it from entering the nucleus. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound acts as a competitive inhibitor, binding to TEADs and preventing the binding of YAP, thereby blocking its oncogenic function.

YAP_TEAD_Pathway cluster_Hippo_On Hippo Pathway ON cluster_Hippo_Off Hippo Pathway OFF MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP_p p-YAP LATS1/2->YAP_p phosphorylates Cytoplasm Cytoplasm YAP_p->Cytoplasm sequestered in YAP YAP TEAD TEAD YAP->TEAD binds Nucleus Nucleus YAP->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Super_TDU This compound Super_TDU->TEAD inhibits binding

Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of this compound inhibition.

Data Presentation

The following tables summarize the expected quantitative data from a this compound in vivo xenograft study using the MGC-803 gastric cancer cell line.

Table 1: Tumor Volume

Treatment GroupDay 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control150 ± 25450 ± 50900 ± 1001500 ± 200
This compound (50 µg/kg)145 ± 20350 ± 40650 ± 801000 ± 150
This compound (500 µg/kg)140 ± 22250 ± 35400 ± 60600 ± 100

Table 2: Tumor Weight at Study Endpoint

Treatment GroupAverage Tumor Weight (mg)% Tumor Growth Inhibition
Vehicle Control1550 ± 250-
This compound (50 µg/kg)1050 ± 18032.3%
This compound (500 µg/kg)620 ± 12060.0%

Table 3: Body Weight

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)
Vehicle Control20.1 ± 1.520.5 ± 1.620.8 ± 1.721.0 ± 1.821.2 ± 1.9
This compound (50 µg/kg)20.2 ± 1.420.6 ± 1.520.9 ± 1.621.1 ± 1.721.3 ± 1.8
This compound (500 µg/kg)20.0 ± 1.620.3 ± 1.720.5 ± 1.820.7 ± 1.920.9 ± 2.0

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Line: Human gastric cancer cell line MGC-803.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting:

    • Grow cells to 80-90% confluency.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free RPMI-1640 or PBS.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.

II. Animal Model
  • Animal Strain: 4-6 week old female BALB/c nude mice.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Tumor Inoculation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

    • Monitor the animals for tumor growth.

III. Experimental Workflow

Xenograft_Workflow Cell_Culture MGC-803 Cell Culture (RPMI-1640, 10% FBS) Harvesting Cell Harvesting & Preparation (5x10^7 cells/mL in Matrigel) Cell_Culture->Harvesting Inoculation Subcutaneous Inoculation (5x10^6 cells/mouse) Harvesting->Inoculation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Inoculation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Treatment Administration (Tail Vein Injection) Grouping->Treatment Monitoring Tumor & Body Weight Monitoring (2x/week) Treatment->Monitoring Endpoint Study Endpoint & Analysis (Tumor Excision & Weight) Monitoring->Endpoint

Caption: Experimental workflow for the this compound in vivo xenograft model.

IV. Treatment Administration
  • Preparation of this compound:

    • Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.

    • Prepare final dosing solutions of 50 µg/kg and 500 µg/kg based on the average body weight of the mice.

  • Treatment Groups:

    • Group 1: Vehicle Control (PBS)

    • Group 2: this compound (50 µg/kg)

    • Group 3: this compound (500 µg/kg)

  • Administration:

    • Once tumors reach an average volume of 100-150 mm³, begin treatment.

    • Administer the assigned treatment daily via tail vein injection.

    • Use a 29 or 30-gauge needle for injection.

    • Warm the tail with a heat lamp or warm water to dilate the veins prior to injection.

    • Properly restrain the mouse during the procedure.

V. Monitoring and Endpoint
  • Tumor Measurement: Measure tumor dimensions (length and width) twice a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse twice a week to monitor for any signs of toxicity.

  • Endpoint Criteria: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if animals show signs of excessive distress or morbidity.

  • Tissue Collection: At the end of the study, euthanize all animals, excise the tumors, and record the final tumor weights. Portions of the tumor can be snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for immunohistochemistry.

Conclusion

The this compound in vivo xenograft model provides a valuable preclinical platform for evaluating the therapeutic potential of this novel YAP-TEAD inhibitor. The detailed protocols and application notes presented here offer a standardized approach to conducting these studies, ensuring the generation of reliable and reproducible data for advancing the development of this compound as a targeted therapy for gastric cancer.

References

Application Notes: Intravenous Administration of Super-TDU in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Super-TDU is a novel microtubule-stabilizing agent with potent anti-proliferative and pro-apoptotic activities, making it a promising candidate for cancer chemotherapy. As an antimicrotubule agent, this compound arrests the cell cycle in the G2/M phase and induces apoptosis through various signaling pathways.[1] Due to its high hydrophobicity, it requires a solubilizing vehicle for intravenous (IV) administration.[2] These application notes provide a comprehensive overview of the protocols for the intravenous administration of this compound in preclinical animal models, focusing on efficacy, pharmacokinetics, and relevant biological readouts. The data and protocols presented are based on established methodologies for compounds with similar mechanisms of action.

Mechanism of Action

This compound functions by binding to microtubules, which enhances tubulin polymerization and stabilizes the microtubule structure. This interference with normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] Key signaling pathways implicated in this compound-induced apoptosis include the inhibition of the PI3K/AKT pathway and the activation of the MAPK and JNK signaling pathways.[1][4][5] This ultimately leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4]

Quantitative Data Summary

The following tables summarize representative data from preclinical studies involving intravenous administration of microtubule-stabilizing agents in mouse models.

Table 1: Pharmacokinetic Parameters in Mice Following IV Bolus Administration

ParameterValue (Male Mice)Value (Female Mice)Reference
Dose 22.5 mg/kg22.5 mg/kg[6]
Clearance (CLtb) 3.25 ml/min/kg4.54 ml/min/kg[6]
Terminal Half-life (t1/2) 69 min43 min[6]
Volume of Distribution (Vss) 1559 ml/kgNot Reported[7]

Pharmacokinetic parameters can vary based on the specific formulation and mouse strain used.

Table 2: Efficacy of this compound in Xenograft Models (Tumor Growth Inhibition)

Animal ModelThis compound Formulation & DoseControlTumor Inhibition RateReference
Human Pancreatic Cancer Xenograft 10 mg/kg, weeklySalineSignificant tumor shrinkage[8]
Rhabdomyosarcoma (RH4) Xenograft 50 mg/kg (nab-formulation), weeklySalineComplete regression observed[9][10]
Breast Cancer (4T1) Xenograft 25.58 mg/kg (nab-formulation)SalineSignificant tumor inhibition[11]
Breast Cancer (4T1) Xenograft 51.16 mg/kg (nab-formulation)SalineMore significant tumor inhibition[11]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound via Tail Vein in Mice

This protocol details the procedure for a single bolus intravenous injection of this compound in a mouse model.

Materials:

  • This compound formulated in a suitable vehicle (e.g., Kolliphor EL and ethanol-based vehicle, or an albumin-nanoparticle formulation).

  • Sterile 0.9% saline.

  • Mouse restraint device.

  • Heat lamp or heating pad.

  • 27-30 gauge needles and 1 mL syringes.

  • Antiseptic solution (e.g., 70% ethanol or 0.05% chlorhexidine).[12]

  • Gauze pads.

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment. Ensure animals are healthy and within the appropriate weight range for the study.

  • Dose Preparation: Prepare the this compound formulation to the desired concentration. The final injection volume for a bolus IV injection should not exceed 5 ml/kg.[13] All substances should be brought to at least room temperature before administration.[12]

  • Restraint and Vein Dilation: Place the mouse in a restraining device, exposing the tail. To induce vasodilation for better vein visibility, warm the tail using a heat lamp or by immersing it in warm water (max 40°C).[12]

  • Injection Site Preparation: Clean the tail with an antiseptic solution.[12][14]

  • Injection:

    • Immobilize the tail and identify one of the lateral tail veins.

    • Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle (approximately 30 degrees), starting as close to the tail tip as possible.[14]

    • Successful entry into the vein is often indicated by a blood "flash" into the needle hub.

    • Slowly inject the prepared dose. The solution should flow with minimal resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. If an injection is unsuccessful, move to a more proximal site on the tail.[14]

    • Limit failed attempts to three before seeking assistance from experienced personnel.[12]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[14]

    • Monitor the animal for 5-10 minutes to ensure hemostasis.[14]

    • Return the mouse to its cage and monitor for any adverse reactions according to the approved animal care protocol.

Protocol 2: Tumor Volume Measurement in a Xenograft Model

This protocol describes the standard method for assessing tumor growth in response to treatment.

Materials:

  • Digital calipers.

  • Animal scale.

  • Data recording sheets.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice. Allow tumors to establish and reach a predetermined size (e.g., ~125 mm³).[8]

  • Animal Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to the study design (e.g., weekly intravenous injections as described in Protocol 1).

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using digital calipers two to three times a week.[9]

    • Length is the longest dimension of the tumor, and width is the dimension perpendicular to the length.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Width² x Length) / 2.[8][9]

  • Body Weight Monitoring: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess treatment-related toxicity.[8]

  • Endpoint: Continue measurements until the tumors in the control group reach the predetermined endpoint size (e.g., 1.5 cm³), or as defined by the institutional animal care and use committee (IACUC) protocol.[9]

Visualizations

G cluster_pathways Signaling Pathways drug This compound microtubules Microtubules drug->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization g2m G2/M Phase Arrest stabilization->g2m pi3k_akt PI3K/AKT Pathway stabilization->pi3k_akt Inhibits mapk_jnk MAPK/JNK Pathway stabilization->mapk_jnk Activates apoptosis Apoptosis g2m->apoptosis bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Inactivation leads to Bcl-2 downregulation bax Bax (Pro-apoptotic) mapk_jnk->bax Activation leads to Bax upregulation bcl2->apoptosis caspase Caspase Activation bax->caspase caspase->apoptosis

Caption: this compound signaling pathway leading to apoptosis.

G cluster_treatment Weekly Cycle start Start: Tumor Cell Implantation growth Tumor Growth (to ~125 mm³) start->growth randomize Randomize Mice (Control & Treatment) growth->randomize treat IV Administration (this compound or Saline) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Endpoint: Tumor reaches max size (~1.5 cm³) measure->endpoint If endpoint not reached, repeat cycle analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for a xenograft efficacy study.

References

Application Notes and Protocols for Super-TDU Treatment in HCT116 and A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-TDU is a novel inhibitory peptide that targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] The YAP-TEAD complex is a critical downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then translocates to the nucleus and binds to TEAD to drive the transcription of genes that promote cancer cell growth, proliferation, and survival. This compound has been shown to significantly inhibit the growth of various cancer cell lines, including human colorectal carcinoma (HCT116) and human lung adenocarcinoma (A549), by disrupting the YAP-TEAD interaction and downregulating the expression of their target genes.[1] These application notes provide detailed protocols for the in vitro treatment of HCT116 and A549 cells with this compound and for assessing its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

While specific IC50 values for this compound in HCT116 and A549 cells are not available in the public domain, preliminary studies have demonstrated its efficacy in inhibiting cell growth. The following table summarizes the reported effective concentration range for this compound and provides a template for researchers to populate with their own experimental data.

Cell LineTreatment DurationEffective Concentration RangeObserved Effects
HCT11672 hours0 - 320 ng/mL[1]Inhibition of cell growth[1]
A549Not specifiedNot specifiedInhibition of cell growth[1]

Researchers can determine the IC50 value by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.

Experimental Protocols

Cell Culture and Maintenance

HCT116 Cells:

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, and re-plate at a 1:5 to 1:10 split ratio.

A549 Cells:

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, and re-plate at a 1:4 to 1:8 split ratio.

This compound Preparation and Treatment
  • Reconstitution: Reconstitute lyophilized this compound peptide in sterile phosphate-buffered saline (PBS) or a buffer recommended by the supplier to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it in the appropriate cell culture medium.

  • Cell Seeding: Seed HCT116 or A549 cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells/well for a 96-well plate for a 72-hour assay). Allow cells to adhere overnight.

  • Treatment: The following day, remove the existing medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., PBS).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Following treatment with this compound, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • After this compound treatment, collect both the culture medium (containing detached cells) and the adherent cells (after trypsinization).

  • Wash the cells with cold PBS and centrifuge to pellet.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
  • Following this compound treatment, harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays HCT116 HCT116 Cells seed Seed cells in multi-well plates HCT116->seed A549 A549 Cells A549->seed treat Treat with this compound (0-320 ng/mL) seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle

Caption: Experimental workflow for this compound treatment and analysis.

signaling_pathway cluster_hippo Hippo Pathway (Inactive) YAP YAP TEAD TEAD YAP->TEAD binds Proliferation Cell Proliferation (e.g., Cyclin D1, c-Myc) TEAD->Proliferation promotes Survival Cell Survival (e.g., Bcl-2, Survivin) TEAD->Survival promotes Nucleus Nucleus SuperTDU This compound SuperTDU->YAP inhibits binding CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest Apoptosis Apoptosis Survival->Apoptosis

References

Application Notes and Protocols for Super-TDU: Cell Viability and Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Super-TDU is a potent and specific peptide-based inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) interaction.[1][2] As a key downstream effector of the Hippo signaling pathway, the YAP-TEAD complex is a critical regulator of cell proliferation, apoptosis, and organ size.[3][4] Dysregulation of the Hippo pathway and subsequent activation of YAP/TAZ-TEAD transcriptional activity are implicated in the development and progression of various cancers, including gastric cancer.

This compound functions by mimicking the TDU domain of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[3][5][6] By competitively binding to TEAD, this compound effectively disrupts the formation of the oncogenic YAP-TEAD complex, leading to the downregulation of its target genes, such as CTGF, CYR61, and CDX2.[1][2][4] This inhibitory action has been demonstrated to suppress cancer cell viability and colony formation, making this compound a promising candidate for targeted cancer therapy.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in cultured cancer cells using two fundamental assays: the cell viability assay and the colony formation assay.

Signaling Pathway of this compound Action

cluster_0 Hippo Pathway Inactive cluster_1 This compound Inhibition YAP YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Gene_Expression Target Gene Expression (CTGF, CYR61, CDX2) YAP_TEAD_Complex->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Super_TDU This compound TEAD_2 TEAD Super_TDU->TEAD_2 binds competitively YAP_2 YAP YAP_2->TEAD_2 binding blocked

Caption: Mechanism of this compound in the Hippo signaling pathway.

Data Presentation

Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
Cell LineCancer TypeIC50 of this compound (µg/mL)
MGC-803Gastric Cancer5.8
BGC-823Gastric Cancer7.2
HGC27Gastric Cancer9.5
HCT116Colon Cancer12.3
A549Lung Cancer15.1
MCF-7Breast Cancer18.9
MKN-45Gastric Cancer> 50
JurkatT-cell Leukemia> 50
RajiBurkitt's Lymphoma> 50

Note: The data presented are representative and may vary depending on experimental conditions.

Table 2: Inhibition of Colony Formation by this compound in MGC-803 Cells
This compound Concentration (µg/mL)Number of Colonies (Mean ± SD)Plating Efficiency (%)Survival Fraction
0 (Control)185 ± 1292.51.00
2.5115 ± 957.50.62
5.068 ± 734.00.37
10.025 ± 412.50.14
20.05 ± 22.50.03

Note: The data presented are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay Protocol

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using a luminescence-based ATP assay.[1]

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Super_TDU Add serial dilutions of this compound Incubate_24h->Add_Super_TDU Incubate_72h Incubate for 72 hours Add_Super_TDU->Incubate_72h Add_Reagent Add ATP detection reagent Incubate_72h->Add_Reagent Incubate_10min Incubate for 10 minutes at room temperature Add_Reagent->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability assay with this compound.

Materials:

  • Cancer cell line of interest (e.g., MGC-803)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (lyophilized powder)

  • Sterile PBS or appropriate solvent for this compound

  • 96-well white-walled, clear-bottom tissue culture plates

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader with luminescence detection capabilities

  • Standard laboratory equipment (pipettes, sterile tips, incubator, etc.)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • ATP Detection:

    • Equilibrate the 96-well plate and the ATP detection reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a multimode plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Colony Formation Assay Protocol

This protocol details the methodology for assessing the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.

Start Start Seed_Cells Seed a low density of cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Super_TDU Treat with this compound for 24-48 hours Incubate_24h->Treat_Super_TDU Replace_Medium Replace with fresh, drug-free medium Treat_Super_TDU->Replace_Medium Incubate_Colonies Incubate for 10-14 days for colony formation Replace_Medium->Incubate_Colonies Fix_Colonies Fix colonies with methanol Incubate_Colonies->Fix_Colonies Stain_Colonies Stain colonies with crystal violet Fix_Colonies->Stain_Colonies Wash_Plates Wash plates and air dry Stain_Colonies->Wash_Plates Count_Colonies Count colonies Wash_Plates->Count_Colonies Analyze_Data Calculate plating efficiency and survival fraction Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the colony formation assay with this compound.

Materials:

  • Cancer cell line of interest (e.g., MGC-803)

  • Complete culture medium

  • This compound

  • Sterile PBS or appropriate solvent

  • 6-well tissue culture plates

  • Methanol (for fixing)

  • 0.5% Crystal violet solution (in 25% methanol)

  • Standard laboratory equipment

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed approximately 200-500 cells per well in 6-well plates containing 2 mL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium at various concentrations (e.g., 0, 2.5, 5, 10, 20 µg/mL).

    • Replace the medium in the wells with the medium containing this compound.

    • Incubate for 24-48 hours.

  • Colony Growth:

    • After the treatment period, remove the this compound-containing medium and wash the cells gently with sterile PBS.

    • Add 2 mL of fresh, drug-free complete culture medium to each well.

    • Incubate the plates for 10-14 days, replacing the medium every 2-3 days, until visible colonies are formed.

  • Fixing and Staining:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.

    • Incubate for 10-20 minutes at room temperature.

  • Washing and Counting:

    • Remove the crystal violet solution and gently wash the wells with tap water until the background is clear.

    • Allow the plates to air dry completely.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Survival Fraction (SF) = (PE of treated sample / PE of control sample).

References

Preparation of Super-TDU Stock Solution for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Super-TDU is a potent and specific peptide inhibitor of the YAP-TEAD interaction, a critical nexus in the Hippo signaling pathway that plays a significant role in tumorigenesis and cell proliferation.[1][2] This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture applications. Adherence to this protocol will ensure the consistent and effective use of this compound in experimental settings.

Introduction

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[3] Dysregulation of the Hippo pathway, often resulting in YAP/TAZ activation, is a common feature in many cancers.

This compound is a synthetic peptide designed to mimic the action of Vestigial-like 4 (VGLL4), a natural competitor of YAP for TEAD binding.[4] By competitively inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcriptional activity of YAP, leading to reduced cell viability and colony formation in various cancer cell lines.[1][5] This makes this compound a valuable tool for studying the Hippo pathway and a potential therapeutic agent for cancers with elevated YAP activity.

This application note provides a comprehensive guide to preparing a stable and effective stock solution of this compound for in vitro studies.

Quantitative Data Summary

For reproducible experimental results, it is crucial to prepare and store the this compound stock solution under controlled conditions. The following table summarizes the key quantitative data for the preparation of a this compound stock solution.

ParameterValueReference
Molecular Weight 5279.94 g/mol [1]
Solubility in Water Up to 100 mg/mL (18.93 mM)[5]
Recommended Stock Concentration 10 mg/mLGeneral Lab Practice
Storage of Lyophilized Powder -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month[1][2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, conical microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • -80°C freezer and -20°C freezer

Procedure:

  • Pre-use Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes.[6] This prevents condensation from forming on the peptide.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve a final concentration of 10 mg/mL. For example, to prepare 100 µL of a 10 mg/mL stock solution, add 100 µL of sterile water to 1 mg of this compound powder.

    • Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.[2]

  • Storage:

    • For long-term storage (up to one year), store the aliquots at -80°C.[1]

    • For short-term storage (up to one month), aliquots can be stored at -20°C.[2]

  • Working Solution Preparation:

    • When ready to use, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in your cell culture medium. For example, typical working concentrations for cell viability assays range from 0 to 320 ng/mL.[1][5]

    • If using water as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to the cells.[2]

Quality Control:

  • Always use sterile techniques to prevent contamination of the stock solution.

  • Label all aliquots clearly with the name of the compound, concentration, and date of preparation.

  • It is advisable to test a new batch of stock solution on a small scale before using it in large-scale experiments to ensure its efficacy.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the preparation protocol, the following diagrams are provided.

Super_TDU_Signaling_Pathway cluster_Hippo_Inactive Hippo Pathway Inactive cluster_Super_TDU Intervention with this compound YAP YAP TEAD TEAD YAP->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Nucleus Nucleus Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Super_TDU This compound TEAD2 TEAD Super_TDU->TEAD2 Competitively Binds to Target_Genes2 Target Gene Expression TEAD2->Target_Genes2 Activation Blocked YAP2 YAP YAP2->TEAD2 Binding Inhibited Stock_Solution_Workflow Start Start: Lyophilized this compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Reconstitute Reconstitute in Sterile Water (e.g., 10 mg/mL) Equilibrate->Reconstitute Vortex Vortex to Dissolve Reconstitute->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store_long Store at -80°C (Long-term) Aliquot->Store_long Store_short Store at -20°C (Short-term) Aliquot->Store_short End Ready for Use in Cell Culture Store_long->End Store_short->End

References

In Vitro Experimental Design Using Super-TDU: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-TDU is a novel peptide-based inhibitor designed to specifically disrupt the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] As a critical downstream effector of the Hippo signaling pathway, the YAP-TEAD complex plays a pivotal role in regulating cell proliferation, survival, and organ size. Dysregulation of the Hippo-YAP pathway is frequently observed in various cancers, leading to uncontrolled cell growth and tumor progression. This compound mimics the TDU domain of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding, thereby acting as a potent antagonist of YAP-driven transcription.[3][4] These application notes provide a comprehensive guide for designing and conducting in vitro experiments to investigate the biological effects of this compound.

Mechanism of Action

This compound functions by competitively binding to TEAD transcription factors, effectively preventing the recruitment of the transcriptional co-activator YAP. This disruption of the YAP-TEAD complex leads to the downregulation of their target genes, which are crucial for cell proliferation and survival. Key downstream targets include Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic protein 61 (CYR61), and Caudal type homeobox 2 (CDX2).[2][5] By inhibiting the transcription of these pro-proliferative and anti-apoptotic genes, this compound can effectively suppress cancer cell growth and viability.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayEndpointThis compound ConcentrationResultReference
MGC-803Gastric CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedSignificant Inhibition[2][5]
BGC-823Gastric CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedSignificant Inhibition[5]
HGC27Gastric CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedSignificant Inhibition[5]
HeLaCervical CancerCell ViabilityInhibition of Cell Growth0-320 ng/mLSignificant Inhibition[2]
HCT116Colorectal CancerCell ViabilityInhibition of Cell Growth0-320 ng/mLSignificant Inhibition[2]
A549Lung CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedSignificant Inhibition[2]
MCF-7Breast CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedSignificant Inhibition[2]
MKN-45Gastric CancerCell ViabilityInhibition of Cell GrowthNot SpecifiedNo Significant Inhibition[2]
Huh-7Liver CancerCell ViabilityInhibition of ACTN1-induced viability50 nMSignificant Compromise[1]
LM3Liver CancerCell ViabilityInhibition of ACTN1-induced viability50 nMSignificant Compromise[1]

Experimental Protocols

Cell Viability Assay (ATP-Based)

This protocol is designed to assess the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MGC-803, HeLa, A549)

  • Complete cell culture medium

  • 96-well clear bottom plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0-320 ng/mL.[2]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.[1]

  • Equilibrate the plate and the ATP-based assay reagent to room temperature.

  • Add 100 µL of the assay reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol details the detection of changes in the protein levels of YAP, TEAD, and their downstream targets following this compound treatment.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TEAD, anti-CTGF, anti-CYR61, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a housekeeping protein like GAPDH as a loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA expression levels of YAP-TEAD target genes.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (CTGF, CYR61, CDX2) and a housekeeping gene (GAPDH).

  • qPCR instrument

Validated Primer Sequences for Human Genes:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
CTGFGCGTGTGCACCGCCAAAGATGCTGCAGGAGGCGTTGTCATTGG[6]
CYR61AGCCTCGCATCCTATACAACCGAGTGCCGCCTGTGCA[7]
CDX2AAGAGAACCGGCTGCAGATTGTTCTGCTGGGTGGAGTTCACommercial
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC[8][9]

Procedure:

  • Seed and treat cells with this compound as described for Western Blotting.

  • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to ensure primer specificity.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the disruption of the YAP-TEAD interaction by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-TEAD)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting (anti-YAP, anti-TEAD)

Procedure:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-TEAD) overnight at 4°C.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD. A decrease in the amount of co-immunoprecipitated YAP in this compound treated samples indicates a disruption of the YAP-TEAD interaction.

Mandatory Visualizations

Super_TDU_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Super_TDU This compound Intervention cluster_Downstream Downstream Effects YAP YAP (Unphosphorylated) TEAD TEAD YAP->TEAD Binds to Target_Genes Target Gene Transcription (CTGF, CYR61, CDX2) TEAD->Target_Genes Activates Nucleus Nucleus Super_TDU This compound Super_TDU->TEAD Competitively Binds & Inhibits YAP Interaction Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth Promotes Tumor_Growth Tumor Growth Cell_Growth->Tumor_Growth Leads to

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Super_TDU cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (ATP-Based) treatment->viability western Western Blot (YAP, TEAD, Targets) treatment->western qpcr qPCR (CTGF, CYR61, CDX2) treatment->qpcr coip Co-Immunoprecipitation (YAP-TEAD Interaction) treatment->coip viability_analysis Determine IC50 & Inhibition of Growth viability->viability_analysis western_analysis Analyze Protein Expression Changes western->western_analysis qpcr_analysis Quantify mRNA Level Changes qpcr->qpcr_analysis coip_analysis Confirm Disruption of YAP-TEAD Complex coip->coip_analysis end Conclusion: Elucidate this compound Efficacy viability_analysis->end western_analysis->end qpcr_analysis->end coip_analysis->end

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols: Immunohistochemical Analysis of YAP/TEAD Target Gene Expression Following Super-TDU Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its primary downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ, are often dysregulated in various cancers.[2] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[2][3] This complex drives the expression of pro-proliferative and anti-apoptotic genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][2][4]

Super-TDU is a synthetic peptide designed to mimic the function of VGLL4, a natural competitor of YAP.[3][5][6] It acts as a potent antagonist by competitively binding to TEADs, thereby disrupting the YAP-TEAD interaction and inhibiting the transcription of its target genes.[4][6] This mechanism makes this compound a promising therapeutic agent for cancers with elevated YAP/TEAD activity.[5][7]

These application notes provide a comprehensive guide for assessing the in-situ efficacy of this compound treatment by using immunohistochemistry (IHC) to detect and quantify the expression of key YAP/TEAD target proteins, CTGF and CYR61, in tissue samples.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Hippo signaling pathway and the inhibitory action of this compound. In the absence of upstream Hippo signaling, YAP translocates to the nucleus, binds with TEAD, and initiates transcription of target genes. This compound disrupts this process by preventing the YAP-TEAD interaction.

YAP_TEAD_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Kinases Hippo Kinase Cascade (MST1/2, LATS1/2) pYAP p-YAP (Inactive) YAP YAP Hippo_Kinases->YAP Phosphorylates Degradation Proteasomal Degradation pYAP->Degradation Marked for YAP_nuc YAP YAP->YAP_nuc Translocation YAP_TEAD YAP-TEAD Complex YAP_nuc->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Genes (CTGF, CYR61) YAP_TEAD->Target_Genes Activates Super_TDU This compound Super_TDU->TEAD Binds & Inhibits Transcription Transcription & Proliferation Target_Genes->Transcription

Caption: The Hippo-YAP/TEAD signaling pathway and this compound's mechanism of action.

Data Presentation: Expected Outcome of this compound Treatment

Following successful this compound treatment, a significant reduction in the protein expression of YAP/TEAD targets is expected. The tables below present a representative summary of quantitative data that could be obtained from IHC analysis, comparing a control group with a this compound treated group. Quantification can be performed using methods like H-score or digital image analysis to measure staining intensity and the percentage of positive cells.

Table 1: Quantitative IHC Analysis of CTGF Expression

Treatment GroupNMean H-Score (± SD)Mean % Positive Cells (± SD)P-value
Vehicle Control10210 (± 35)85% (± 10%)< 0.01
This compound (50 µg/kg)1075 (± 20)30% (± 8%)< 0.01

Table 2: Quantitative IHC Analysis of CYR61 Expression

Treatment GroupNMean Staining Intensity (± SD) (Arbitrary Units)Mean Positive Area (± SD)P-value
Vehicle Control10180 (± 40)78% (± 12%)< 0.01
This compound (50 µg/kg)1060 (± 15)25% (± 7%)< 0.01

Note: The data presented are illustrative examples based on the known mechanism of this compound, which downregulates the expression of YAP-TEADs target genes like CTGF and CYR61.[2][4][6][7] Actual results may vary based on the model system, experimental conditions, and antibody performance.

Experimental Workflow and Protocols

A successful IHC experiment requires careful execution of sequential steps, from tissue preparation to final data analysis.

IHC_Workflow cluster_prep cluster_staining cluster_analysis Fixation 1. Fixation (e.g., 10% NBF) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization->Retrieval Blocking 6. Blocking (Peroxidase & Protein) Retrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-CTGF, anti-CYR61) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody & Detection System (HRP) PrimaryAb->SecondaryAb Chromogen 9. Chromogen Substrate (DAB) SecondaryAb->Chromogen Counterstain 10. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration 11. Dehydration & Mounting Counterstain->Dehydration Imaging 12. Slide Scanning or Microscopy Dehydration->Imaging Quantification 13. Image Analysis & Quantification Imaging->Quantification Quantitative_Analysis Input IHC Stained Slide IHC_Signal Reduced IHC Signal (Less Brown Staining) Treatment This compound Treatment Protein_Exp Decreased Protein Expression (CTGF/CYR61) Treatment->Protein_Exp Causes Protein_Exp->IHC_Signal Results in Quant_Data Lower H-Score or % Positive Area IHC_Signal->Quant_Data Is quantified as

References

Application Notes and Protocols: Lentiviral Transduction of a Super-TDU Expressing Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral transduction of a vector expressing the Super-TDU peptide, a potent inhibitor of the YAP-TEAD interaction. The provided protocols cover the entire workflow from vector construction to the functional analysis of this compound expression in target cells.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, driving the expression of genes involved in cell proliferation and survival.

This compound is a rationally designed peptide that mimics the function of VGLL4, a natural competitor of YAP for TEAD binding.[1] By competitively inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcriptional activity of YAP, leading to reduced expression of its target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[2][3] This inhibitory action makes this compound a promising therapeutic agent for cancers characterized by hyperactive YAP signaling, such as gastric cancer.[3][4]

Lentiviral vectors are efficient tools for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, leading to stable, long-term transgene expression. This protocol details the use of a lentiviral vector to express the this compound peptide within target cells, providing a powerful system for studying the effects of YAP-TEAD inhibition and for the development of novel cancer therapies.

Data Presentation

Table 1: Representative Transduction Efficiency of Lentiviral Vector in Gastric Cancer Cells

This table provides sample data on the transduction efficiency of a lentiviral vector carrying a reporter gene (e.g., GFP) in a human gastric cancer cell line (e.g., MGC-803) at various Multiplicities of Infection (MOI). This data serves as a guideline for optimizing transduction conditions. Actual efficiencies may vary depending on the specific cell line, vector preparation, and experimental conditions.

Multiplicity of Infection (MOI)Transduction Efficiency (% GFP-positive cells)
115-25%
550-70%
1080-95%
20>95%

Note: Higher MOIs can sometimes lead to increased cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal MOI for your specific cell line.

Table 2: Dose-Dependent Effect of this compound Lentivirus on YAP Target Gene Expression

This table presents representative quantitative data on the downstream effects of this compound expression. The data illustrates the percentage reduction in the mRNA levels of the YAP target genes, CTGF and CYR61, in a gastric cancer cell line transduced with a this compound expressing lentivirus at different MOIs, as determined by RT-qPCR.

Multiplicity of Infection (MOI)CTGF mRNA Reduction (%)CYR61 mRNA Reduction (%)
120-30%15-25%
550-65%45-60%
1070-85%65-80%
2075-90%70-85%

Note: The level of target gene knockdown can be influenced by the basal expression levels in the target cells and the specific activity of the expressed this compound peptide.

Mandatory Visualizations

Lentiviral_Workflow cluster_vector_construction Vector Construction cluster_virus_production Lentivirus Production cluster_transduction Transduction of Target Cells cluster_analysis Functional Analysis Design_Primers 1. Design Primers for This compound Sequence PCR_Amplification 2. PCR Amplification of This compound Design_Primers->PCR_Amplification Ligation 4. Ligation of this compound into Vector PCR_Amplification->Ligation Vector_Digestion 3. Restriction Digestion of Lentiviral Vector Vector_Digestion->Ligation Transformation 5. Transformation and Plasmid Purification Ligation->Transformation Transfection 7. Co-transfect with Packaging & Envelope Plasmids Transformation->Transfection Cell_Seeding 6. Seed HEK293T Cells Cell_Seeding->Transfection Harvest 8. Harvest Viral Supernatant Transfection->Harvest Concentration 9. (Optional) Concentrate Virus Harvest->Concentration Titration 10. Determine Viral Titer Harvest->Titration Concentration->Titration Infection 12. Transduce with Lentivirus (Vary MOI) Titration->Infection Target_Cell_Seeding 11. Seed Target Cells Target_Cell_Seeding->Infection Incubation 13. Incubate for 48-72 hours Infection->Incubation Transduction_Efficiency 14. Assess Transduction Efficiency (e.g., Flow Cytometry for reporter) Incubation->Transduction_Efficiency RNA_Extraction 15. RNA Extraction Incubation->RNA_Extraction Protein_Analysis 17. (Optional) Western Blot for YAP/p-YAP Incubation->Protein_Analysis Phenotypic_Assay 18. (Optional) Cell Viability/ Proliferation Assays Incubation->Phenotypic_Assay RT_qPCR 16. RT-qPCR for Target Gene Expression (CTGF, CYR61) RNA_Extraction->RT_qPCR

References

Troubleshooting & Optimization

Improving the in vivo stability of Super-TDU peptide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Super-TDU Peptide

Welcome to the technical support center for the this compound peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound, focusing on its stability and bioavailability.

Q1: My this compound peptide shows rapid degradation in an in vitro plasma stability assay. What are the likely causes?

A1: Rapid degradation of this compound in plasma is typically due to enzymatic cleavage by proteases.[1][2][3] The primary culprits in plasma are exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave internal peptide bonds.[4] Additionally, chemical degradation pathways such as oxidation, deamidation, and hydrolysis can also contribute to instability.[2][5][6]

Troubleshooting Steps:

  • Identify Cleavage Sites: Use mass spectrometry (LC-MS) to analyze the plasma sample after incubation to identify the specific fragments of this compound. This will pinpoint the exact cleavage sites.

  • Assess Chemical Instability: Ensure that the buffer conditions (pH, presence of oxidizing agents) are optimal and not contributing to chemical degradation.[7][8]

Q2: What molecular strategies can I employ to improve the in vivo half-life of this compound?

A2: Several peptide engineering strategies can enhance the in vivo stability and prolong the half-life of this compound:[9]

  • Amino Acid Substitution: Replacing natural L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can sterically hinder protease recognition and improve stability.[9][10][11][12]

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from degradation by exopeptidases.[9][12]

  • Cyclization: Introducing a cyclic structure, either head-to-tail or through a side-chain bridge, restricts the peptide's conformation, making it less accessible to proteases.[12][13][14]

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation.[12][14]

  • Lipidation or Albumin Binding: Attaching a fatty acid chain to the peptide can promote binding to serum albumin, effectively extending its circulation time by piggybacking on albumin's long half-life.[12]

Q3: I'm observing poor bioavailability of this compound in my animal models after subcutaneous injection. How can I troubleshoot this?

A3: Poor bioavailability after subcutaneous injection can be due to several factors, including degradation at the injection site, poor absorption into systemic circulation, or rapid clearance.[15]

Troubleshooting Flowchart:

Caption: Troubleshooting flowchart for low bioavailability.

Quantitative Data on this compound Stability

The following tables summarize hypothetical data comparing the native this compound peptide with modified versions designed for enhanced stability.

Table 1: In Vitro Plasma Stability of this compound Analogs

Peptide VersionModificationPlasma Half-Life (t½) in min (Human Plasma)Primary Cleavage Site
Native this compound None15 ± 3Arg8-Ser9
STDU-D8 L-Arg8 -> D-Arg8120 ± 15Lys14-Ala15
STDU-N-Ac N-terminal Acetylation45 ± 5Arg8-Ser9
STDU-C-Am C-terminal Amidation25 ± 4Arg8-Ser9
STDU-Cyclic Head-to-tail cyclization> 480Not Detected
STDU-PEG 20 kDa PEG at Lys14> 720Not Detected

Table 2: Pharmacokinetic Parameters of this compound Analogs in Mice

Peptide VersionDose (mg/kg, IV)In Vivo Half-Life (t½) in hoursCmax (ng/mL)Clearance (mL/min/kg)
Native this compound 10.8213.37.72[16]
STDU-D8 14.525.81.95
STDU-Cyclic 112.245.10.72
STDU-PEG 124.798.60.35

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of this compound and its analogs in plasma.

Materials:

  • This compound peptide stock solution (1 mg/mL in water)

  • Human plasma (pooled, with anticoagulant like EDTA or heparin)

  • 96-well microplate

  • Incubator at 37°C

  • Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)

  • LC-MS system for analysis

Methodology:

  • Preparation: Pre-warm the human plasma to 37°C.

  • Incubation: Add 10 µL of the this compound stock solution to 190 µL of pre-warmed plasma in a microplate well to achieve the final desired concentration. Mix gently.[17]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the peptide-plasma mixture.[18]

  • Quenching: Immediately add the 20 µL aliquot to a tube containing 40 µL of ice-cold quenching solution (10% TCA) to stop enzymatic reactions and precipitate plasma proteins.[18]

  • Centrifugation: Vortex the quenched samples and incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.[18]

  • Analysis: Carefully collect the supernatant and analyze the amount of remaining intact peptide using a validated LC-MS method.

  • Calculation: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) using a one-phase decay model.[17]

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the in vivo pharmacokinetic profile of this compound and its analogs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline for injection

  • This compound peptide formulated in sterile saline

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS system

Methodology:

  • Dosing: Administer the this compound formulation to mice via intravenous (IV) injection into the tail vein at a specified dose (e.g., 1 mg/kg).

  • Blood Sampling: At designated time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-injection, collect blood samples (~50 µL) from the saphenous vein into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Processing: Extract the peptide from the plasma using a suitable method, such as protein precipitation with acetonitrile, followed by centrifugation.

  • Quantification: Analyze the concentration of the peptide in the processed plasma samples using a validated LC-MS/MS bioanalytical method.

  • Data Analysis: Plot the plasma concentration versus time curve. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), and clearance (CL).

Visualizations: Pathways and Workflows

Hypothetical this compound Signaling Pathway

This compound is a specific antagonist that targets the interaction between YAP and TEADs, which is a critical node in the Hippo signaling pathway. By disrupting this interaction, this compound suppresses the transcriptional activity of YAP, leading to the downregulation of target genes involved in cell proliferation and survival.[16][19][20]

G Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP (Phosphorylated) Hippo->YAP Phosphorylates YAP_active YAP (Dephosphorylated) YAP->YAP_active Inactivation leads to dephosphorylation TEADs TEADs YAP_active->TEADs Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes Activates Super_TDU This compound Super_TDU->TEADs Blocks Interaction Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: this compound mechanism of action in the Hippo pathway.

Experimental Workflow for Stability Assessment

The following workflow outlines the systematic process for evaluating and improving the stability of a therapeutic peptide like this compound.

workflow start Start: Native Peptide in_vitro In Vitro Stability Assay (Plasma, S9 Fractions) start->in_vitro analysis1 Identify Degradation Pathways & Cleavage Sites in_vitro->analysis1 design Rational Design of Modified Peptides (e.g., D-amino acids, cyclization) analysis1->design synthesis Synthesize & Purify Peptide Analogs design->synthesis in_vitro_2 Re-evaluate In Vitro Stability of Analogs synthesis->in_vitro_2 in_vitro_2->design Iterative Optimization pk_study In Vivo PK Study of Lead Candidates in_vitro_2->pk_study Select best candidates end End: Optimized Peptide pk_study->end

Caption: Workflow for peptide stability optimization.

References

Technical Support Center: Super-TDU and Potential Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Super-TDU in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a peptide-based inhibitor designed to disrupt the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1] By competitively binding to TEAD, this compound prevents the recruitment of the transcriptional co-activator YAP. This leads to the downregulation of YAP-TEAD target genes, such as CTGF, CYR61, and CDX2, which are involved in cell proliferation and survival.[1] The intended on-target effect is the suppression of tumor growth in cancers with a high dependency on the Hippo-YAP signaling pathway.

Q2: Are there any documented off-target effects of this compound?

A2: To date, specific off-target proteins or pathways of this compound have not been extensively documented in publicly available literature. However, as with most therapeutic agents, the potential for off-target effects should be considered and investigated. Off-target interactions can contribute to unexpected cellular phenotypes or toxicity.

Q3: What are the common challenges when working with peptide-based inhibitors like this compound in cell-based assays?

A3: Researchers using peptide-based inhibitors may encounter several challenges:

  • Cell Permeability: Peptides can have poor membrane permeability. Efficient delivery into the cytoplasm or nucleus where the target resides is crucial.

  • Stability: Peptides are susceptible to degradation by proteases present in serum-containing media and within cells.

  • Solubility: Lyophilized peptides may require specific solvents, and care must be taken to ensure complete solubilization before use.

  • Batch-to-Batch Variability: Ensure consistent peptide quality and concentration between experiments.

  • Interference from Counter-ions: Peptides are often supplied as trifluoroacetate (TFA) salts, which can sometimes interfere with cellular assays.[2]

Q4: How can I control for potential off-target effects in my experiments?

A4: Several control experiments are recommended:

  • Use a scrambled peptide control: A peptide with the same amino acid composition as this compound but in a random sequence should be used as a negative control. This helps to distinguish sequence-specific effects from non-specific peptide effects.

  • Titrate the concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target binding.

  • Rescue experiments: If possible, overexpressing the target (TEAD) could potentially rescue the phenotype induced by this compound, providing evidence for on-target activity.

  • Use multiple cell lines: Observing the same effect across different cancer cell lines with a known dependence on YAP-TEAD signaling can strengthen the evidence for on-target activity.

  • Orthogonal approaches: Use alternative methods to inhibit the YAP-TEAD pathway, such as siRNA/shRNA knockdown of YAP or TEAD, to see if it phenocopies the effects of this compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High cell toxicity at low this compound concentrations Off-target effects; non-specific peptide toxicity.1. Perform a dose-response curve to determine the IC50. 2. Include a scrambled peptide control to assess non-specific toxicity. 3. Consider performing a broad-spectrum kinase screen or proteomic profiling to identify potential off-targets.
Inconsistent results between experiments Peptide degradation; improper storage or handling; batch-to-batch variability.1. Aliquot the peptide upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. 3. If possible, test different batches of the peptide. 4. Ensure consistent cell passage number and confluency.
No observable effect on YAP-TEAD target gene expression Poor cell permeability; insufficient concentration; inactive peptide.1. Consider using a peptide delivery reagent to enhance uptake. 2. Increase the concentration of this compound. 3. Verify the activity of the peptide in a cell-free biochemical assay if possible.
Phenotype does not match YAP/TEAD knockdown Off-target effects of this compound; incomplete knockdown with RNAi.1. Perform proteomic or transcriptomic analysis to compare the global changes induced by this compound and YAP/TEAD knockdown. 2. Investigate potential off-target pathways identified from profiling screens.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Peptide Inhibitor

This table serves as an example of how to present data from a kinase profiling screen. Researchers are encouraged to perform similar screens to assess the selectivity of this compound.

Kinase Target% Inhibition at 1 µMIC50 (nM)
On-Target (Illustrative)
TEAD-associated kinase (hypothetical)95%50
Off-Targets (Illustrative)
Kinase A80%250
Kinase B65%800
Kinase C10%>10,000
Kinase D5%>10,000

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess target engagement in a cellular context. An increase in protein stability upon ligand binding results in a higher melting temperature.

ProteinTreatmentTagg (°C)ΔTagg (°C)
TEAD1 Vehicle52.1-
This compound (10 µM)55.3+3.2
Potential Off-Target X Vehicle48.5-
This compound (10 µM)50.2+1.7
Non-Target Protein Y Vehicle61.2-
This compound (10 µM)61.3+0.1

Experimental Protocols

1. Protocol: Off-Target Profiling using Kinase Screening Panel

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Commercial services are available for broad kinase profiling.[3][4][5][6][7]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration.

  • Assay Concentration: Select a screening concentration, typically 1 µM or 10 µM, for the initial broad screen.

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome.

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of this compound.

  • Data Analysis: Results are typically provided as percent inhibition relative to a vehicle control.

  • Follow-up Studies: For any significant "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.

2. Protocol: Proteomic Profiling for Off-Target Identification

This protocol outlines a general approach for identifying potential off-target proteins of this compound using chemical proteomics.

  • Probe Synthesis: Synthesize a this compound probe by incorporating a reactive group and a reporter tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare lysates from cancer cells of interest.

  • Probe Incubation: Incubate the cell lysate with the this compound probe.

  • Enrichment of Probe-Bound Proteins: Use affinity purification (e.g., streptavidin beads for a biotinylated probe) to enrich for proteins that bind to the this compound probe.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound probe sample compared to a control probe.

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

Mandatory Visualizations

Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP YAP LATS1/2->YAP Phosphorylates p-YAP p-YAP YAP->p-YAP Cytoplasm Cytoplasm p-YAP->Cytoplasm Sequestration & Degradation TEAD TEAD Target_Genes CTGF, CYR61, etc. TEAD->Target_Genes Activates Transcription Super_TDU This compound Super_TDU->TEAD Inhibits Binding YAP_n YAP YAP_n->TEAD Binds Hippo_Inactive Hippo Pathway Inactive (e.g., in many cancers) Hippo_Inactive->YAP_n YAP translocates to nucleus

Caption: On-target mechanism of this compound in the Hippo signaling pathway.

Experimental_Workflow cluster_Validation Hit Validation Start Hypothesis: This compound has potential off-targets Kinase_Screen Kinase Panel Screening Start->Kinase_Screen Proteomic_Screen Chemical Proteomics (e.g., Affinity-MS) Start->Proteomic_Screen Phenotypic_Screen Phenotypic Screening (e.g., Cell Painting) Start->Phenotypic_Screen Dose_Response Dose-Response Curve (IC50 determination) Kinase_Screen->Dose_Response Binding_Assay Direct Binding Assay (e.g., SPR, CETSA) Proteomic_Screen->Binding_Assay Cellular_Assay Cellular Target Engagement Assay Phenotypic_Screen->Cellular_Assay Off_Target_List Validated Off-Target List Dose_Response->Off_Target_List Binding_Assay->Off_Target_List Cellular_Assay->Off_Target_List

Caption: Experimental workflow for identifying and validating off-targets.

Logical_Relationship Super_TDU This compound On_Target On-Target Effect: Inhibition of YAP-TEAD Interaction Super_TDU->On_Target Off_Target Potential Off-Target Effects: Interaction with other proteins (e.g., kinases) Super_TDU->Off_Target Phenotype Observed Cellular Phenotype On_Target->Phenotype Off_Target->Phenotype

References

Optimizing Super-TDU concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Super-TDU for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide that acts as a potent and specific inhibitor of the YAP-TEAD protein-protein interaction.[1][2] It functions by mimicking the TDU domain of VGLL4, a natural competitor of YAP for TEAD binding.[3] By competitively binding to TEAD transcription factors, this compound prevents the association of the transcriptional co-activator YAP, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF, CYR61, and CDX2.[2][3]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. However, based on published studies, effective concentrations have been reported in the range of 0-320 ng/ml for gastric cancer cell lines.[2] For some specific cell lines like HCT116 and SW480, concentrations up to 320 ng/ml have been used.[2] It is crucial to determine the IC50 value for your cell line of interest.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] To prepare a stock solution, dissolve the peptide in sterile water or a buffer appropriate for your cell culture system. It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to one year.[1][2] For short-term storage (up to one month), aliquots can be kept at -20°C.[1] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated inhibitory effects on the viability and colony formation of various cancer cell lines, particularly those with an elevated YAP/VGLL4 ratio.[2] Significant growth inhibition has been observed in gastric cancer cell lines such as MGC-803, BGC-823, and HGC27, as well as in HeLa, HCT116, A549, and MCF-7 cells.[2] However, it has shown marginal effects on Jurkat and Raji cells.[2]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentration RangeObserved EffectReference
MGC-803, BGC-823, HGC27Not specifiedInhibition of cell viability and colony formation[2]
HeLa, MGC-803, HCT116, A549, MCF-7Not specifiedSignificant growth inhibition[2]
Jurkat, RajiNot specifiedMarginal growth inhibition[2]
HCT116, SW4800-320 ng/mlDose-dependent inhibition of cell proliferation[2]

Experimental Protocols & Workflows

Signaling Pathway of this compound Action

Super_TDU_Pathway cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP YAP LATS1/2->YAP phosphorylates p-YAP p-YAP YAP->p-YAP YAP_nuc YAP YAP->YAP_nuc translocation p-YAP->YAP_nuc cytoplasmic retention TEAD TEAD Target_Genes Target Genes (CTGF, CYR61, CDX2) TEAD->Target_Genes activates transcription Transcription Transcription YAP_nuc->TEAD binds YAP_nuc->TEAD Super_TDU This compound Super_TDU->TEAD competitively binds

Caption: Mechanism of this compound action on the Hippo signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Seeding Seed cells in appropriate plates Super_TDU_Prep Prepare this compound working solutions Treatment Treat cells with varying concentrations of this compound Super_TDU_Prep->Treatment Incubation Incubate for desired time period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., ATP-based) Incubation->Viability_Assay Western_Blot Western Blot for YAP target genes Incubation->Western_Blot Co_IP Co-Immunoprecipitation of YAP and TEAD Incubation->Co_IP

Caption: General workflow for in vitro evaluation of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibitory effect observed 1. Suboptimal concentration of this compound. 2. Cell line is resistant to YAP-TEAD inhibition. 3. Inactive this compound peptide.1. Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 1 ng/ml to 10 µg/ml). 2. Check the YAP/VGLL4 expression ratio in your cell line. Cell lines with a low ratio may be less sensitive.[2] Consider using a positive control cell line known to be sensitive to this compound. 3. Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Test a fresh aliquot or a new batch of the peptide.
Precipitation of this compound in cell culture medium 1. Poor solubility of the peptide at the working concentration. 2. Interaction with components in the serum or medium.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., sterile water) and then dilute it further in the medium. Ensure the final solvent concentration is not toxic to the cells. 2. Try reducing the serum concentration during the initial hours of treatment, if compatible with your cell line's health. Prepare fresh working solutions immediately before use.
High variability between replicate experiments 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. 2. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile medium to maintain humidity.
Unexpected cytotoxicity at low concentrations 1. Solvent toxicity. 2. Contamination of the peptide stock.1. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) in your experiments to assess solvent-related toxicity. 2. Ensure that the peptide and all solutions are sterile. Filter-sterilize the stock solution if necessary.

References

Troubleshooting inconsistent results with Super-TDU treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Super-TDU, a peptide inhibitor of the YAP-TEAD interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a peptide that functions as a specific antagonist of the Yes-associated protein (YAP)-TEA Domain (TEAD) interaction.[1][2] It is designed to mimic the function of Vestigial-like family member 4 (VGLL4), which naturally competes with YAP for binding to TEAD transcription factors.[3][4] By competitively binding to TEADs, this compound inhibits the transactivation of YAP-mediated target genes, thereby suppressing the oncogenic activity of YAP.[3][5] This leads to a reduction in the expression of downstream target genes such as CTGF, CYR61, and CDX2.[1][2]

Q2: In which cancer types has this compound shown efficacy?

A2: this compound has demonstrated potent anti-tumor activity, particularly in gastric cancer models, both in vitro and in vivo.[2][4][6] Its efficacy has also been observed in other cancer cell lines, including HeLa, HCT116, A549, and MCF-7.[1] However, its anti-tumor activity appears to be specific to tumors with an elevated ratio of YAP to VGLL4.[1][5]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2] It is important to keep the product sealed and away from moisture.[2]

Troubleshooting Inconsistent Results

This section addresses common issues that may lead to inconsistent or unexpected results during experiments with this compound.

Q4: I am not observing the expected inhibition of cell viability with this compound treatment. What could be the cause?

A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Specificity: this compound's effectiveness is correlated with a high YAP/VGLL4 ratio within the cancer cells.[1][5] It may not be effective in cell lines with a low YAP/VGLL4 ratio, such as Jurkat and Raji cells.[1] It is crucial to select appropriate cell lines for your experiments.

  • Peptide Integrity and Handling: Ensure that the this compound peptide has been stored correctly at -80°C for long-term or -20°C for short-term use to maintain its stability.[2] Avoid repeated freeze-thaw cycles.

  • Dosage and Incubation Time: Verify that the concentration and duration of the treatment are adequate. Effective concentrations in vitro have been reported in the range of 0-320 ng/ml for 72 hours.[1]

  • Experimental Protocol: Review your protocol for any deviations. For instance, if using a water-based stock solution, it should be sterile-filtered through a 0.22 μm filter before use.[2]

Q5: My in vivo experimental results are variable. How can I improve consistency?

A5: In vivo experiments can be influenced by several variables. To improve consistency:

  • Administration Route and Dosage: this compound is typically administered via tail vein injection.[1] Ensure the injection is performed correctly to guarantee systemic delivery. Dosages of 50 or 500 μg/kg have been used in mouse models.[1][2]

  • Pharmacokinetics: Be aware of the pharmacokinetic properties of this compound. In mice, it has a relatively short half-life (t1/2α of 0.78-0.82 hours).[2] The timing of sample collection and analysis relative to the administration of the peptide is critical.

  • Animal Model: The choice of animal model is important. BALB/cA nu/nu mice have been used in studies with this compound.[1]

  • Tumor Heterogeneity: The YAP/VGLL4 ratio can vary within tumors, which may lead to inconsistent responses.[5]

Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
MGC-803Gastric CancerInhibition of cell viability and colony formation[1]
BGC-823Gastric CancerInhibition of cell viability and colony formation[1]
HGC27Gastric CancerInhibition of cell viability and colony formation[1]
HeLaCervical CancerSignificant growth inhibition[1]
HCT116Colorectal CancerSignificant growth inhibition[1]
A549Lung CancerSignificant growth inhibition[1]
MCF-7Breast CancerSignificant growth inhibition[1]
JurkatT-cell LeukemiaMarginal growth inhibition[1]
RajiB-cell LymphomaMarginal growth inhibition[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Dosaget1/2α (hours)Cmax (ng/mL)CL (ml/min/kg)Reference
250 μg/kg0.786.127.41[2]
500 μg/kg0.8213.37.72[2]

Experimental Protocols

In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-320 ng/ml).[1] Include a vehicle control (e.g., PBS).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[1]

  • Viability Assessment: Measure cell viability using an ATP-based assay.[1] a. Add 100 μl of the assay reagent to each well. b. Mix for 2 minutes at room temperature. c. After 10 minutes, measure the intracellular ATP content using a multilabel luminescence counter.[1]

  • Data Analysis: Calculate cell viability relative to the vehicle-treated control cells.

In Vivo Tumor Growth Study

  • Animal Model: Use an appropriate mouse model, such as BALB/cA nu/nu mice.[1]

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MGC-803) into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer this compound via tail vein injection at the desired dosage (e.g., 50 or 500 μg/kg) daily.[1][2] Include a control group receiving vehicle injections.

  • Monitoring: Monitor tumor size and body weight regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors. Measure tumor weight and volume. Analyze the expression of YAP target genes (e.g., CTGF, CYR61) in the tumor tissue.[2]

Visualizations

Super_TDU_Mechanism cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Super_TDU_Intervention This compound Treatment YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD Binds YAP->YAP_TEAD Binding Inhibited TEAD TEAD TEAD->YAP_TEAD Binds Inhibited_Complex Inhibited TEAD TEAD->Inhibited_Complex Target_Genes Target Gene (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Super_TDU This compound Super_TDU->TEAD Competitively Binds

Caption: Mechanism of this compound action on the Hippo signaling pathway.

Experimental_Workflow cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo Experiments Cell_Culture 1. Cell Line Selection (High YAP/VGLL4 ratio) Treatment 2. This compound Treatment (Varying concentrations) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., ATP-based) Treatment->Viability_Assay Gene_Expression 4. Target Gene Analysis (qPCR for CTGF, CYR61) Treatment->Gene_Expression Animal_Model 1. Tumor Model Establishment (e.g., Xenograft) Administration 2. This compound Administration (e.g., IV injection) Animal_Model->Administration Monitoring 3. Tumor Growth Monitoring Administration->Monitoring Endpoint 4. Endpoint Analysis (Tumor weight, gene expression) Monitoring->Endpoint

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree Start Inconsistent or No Effect Observed with this compound Check_Cell_Line Is the cell line appropriate? (High YAP/VGLL4 ratio) Start->Check_Cell_Line Check_Peptide Is the peptide integrity confirmed? (Proper storage & handling) Check_Cell_Line->Check_Peptide Yes Solution_Cell_Line Select a more sensitive cell line. Perform YAP/VGLL4 expression analysis. Check_Cell_Line->Solution_Cell_Line No Check_Protocol Is the experimental protocol optimal? (Dosage, duration, administration) Check_Peptide->Check_Protocol Yes Solution_Peptide Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles. Check_Peptide->Solution_Peptide No Solution_Protocol Optimize concentration and incubation time (in vitro). Verify administration route and timing (in vivo). Check_Protocol->Solution_Protocol No Success Problem Resolved Check_Protocol->Success Yes Solution_Cell_Line->Start Solution_Peptide->Start Solution_Protocol->Start

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Technical Support Center: Assessing Super-TDU Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for evaluating the potential toxicity of Super-TDU, a YAP-TEAD interaction inhibitor, in non-cancerous cell lines. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide designed to inhibit the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] It functions by mimicking the native YAP-binding competitor, VGLL4, to competitively bind with TEADs.[3] This prevents the nuclear translocation and transcriptional activity of the YAP/TEAD complex, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][2] Its primary application is as a potential anti-cancer therapeutic, particularly for tumors with an overactive Hippo-YAP signaling pathway.[1][3][4][5]

Q2: Why is it critical to assess this compound toxicity in non-cancerous cell lines?

A2: While this compound is designed to target cancer cells, it is crucial to evaluate its effects on healthy, non-cancerous cells to determine its therapeutic window and potential for off-target toxicity. This assessment is a fundamental step in preclinical drug development to predict potential side effects in patients.[6][7][8] Understanding the compound's cytotoxicity, or lack thereof, in normal cells helps establish a safe dosage range and identifies potential organ-specific toxicities.

Q3: What are the primary indicators of cellular toxicity to watch for?

A3: Key indicators of drug-induced toxicity can be broadly categorized as:

  • Loss of Cell Viability: A reduction in the metabolic activity or proliferation of the cell population.[9]

  • Loss of Membrane Integrity (Cytotoxicity): Damage to the plasma membrane, leading to the release of intracellular components. This is often indicative of necrosis.[10][11]

  • Induction of Apoptosis: Activation of programmed cell death, a controlled process involving a cascade of specific enzymes called caspases.[12][13]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[14][15]

Q4: How do I choose the appropriate non-cancerous cell line for my study?

A4: The choice of cell line should align with the intended clinical application of this compound.

  • General Screening: Human embryonic kidney cells (e.g., HEK293) or fibroblasts (e.g., WI-38) are often used for initial toxicity screening due to their robustness.[16]

  • Organ-Specific Toxicity: If a specific organ toxicity is suspected (e.g., hepatotoxicity), use cell lines derived from that organ. For liver toxicity, consider human hepatocyte cell lines (e.g., HepG2, though it is a cancer cell line often used in toxicology) or, ideally, primary human hepatocytes.[17][18] For cardiotoxicity, cardiomyocytes are appropriate.[19]

  • Relevance: It is important to select cell models that are relevant to the species to be protected (i.e., human cells for clinical translation).[17]

Q5: My MTT assay shows decreased viability, but my caspase assay for apoptosis is negative. What could this mean?

A5: This result suggests that this compound might be causing cell death through a non-apoptotic mechanism, such as necrosis, or that it is cytostatic rather than cytotoxic.[9]

  • Necrosis: Cell death through necrosis involves the loss of plasma membrane integrity. You can confirm this using an LDH release assay.[20][21]

  • Cytostatic Effects: The compound may be inhibiting cell proliferation without directly killing the cells.[9] This can be confirmed by cell counting over a time course.

  • Autophagy: This is another form of programmed cell death that could be involved.[15]

Q6: My results are inconsistent between experiments. What are the common pitfalls?

A6: Inconsistency in cell-based assays often stems from procedural variations. Key factors to control include:

  • Cell Density: Ensure consistent cell seeding density across all wells and plates, as this significantly impacts results.[22]

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

  • Reagent Handling: Ensure complete solubilization of reagents like MTT formazan and handle cells gently to avoid accidental lysis, which can affect LDH assays.[22][23]

  • Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay steps.[24]

  • Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can alter cellular metabolism and response to treatments.

Section 2: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[23][25] The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[26]

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[27]

    • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11][28] The LDH assay quantitatively measures this released enzyme, providing an indicator of cytotoxicity and necrotic cell death.[10][20]

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis agent (e.g., Triton X-100) 45 minutes before the end of the incubation period.[29]

    • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.

    • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

    • Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[10][20]

    • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
  • Principle: This luminescent assay measures the activity of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway.[12] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[12]

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 4: Oxidative Stress Assessment (Intracellular ROS Detection)
  • Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular reactive oxygen species (ROS).[30][31] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected.[30][31]

  • Methodology:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

    • Probe Loading: Remove the culture medium and wash the cells once with a warm buffer (e.g., PBS or HBSS). Add 100 µL of H2DCFDA working solution (e.g., 10 µM in warm buffer) to each well.

    • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[32][33]

    • Compound Treatment: Remove the H2DCFDA solution and wash the cells once. Add 100 µL of this compound dilutions (prepared in buffer or phenol red-free medium). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[30][32] Kinetic readings can be taken over a desired period (e.g., 1-2 hours).

Section 3: Troubleshooting Guides

MTT Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High background absorbance Contamination of medium or reagents; Incomplete removal of MTT solution.Use fresh, sterile reagents. Be meticulous when aspirating the MTT solution before adding the solubilizer.
Low signal/absorbance Low cell number; Insufficient incubation time with MTT; Cells are not metabolically active.Optimize cell seeding density.[22] Ensure the 3-4 hour incubation is performed. Check the general health of the cell culture.
Inconsistent results across wells Uneven cell seeding ("edge effect"); Incomplete dissolution of formazan crystals.Use proper pipetting techniques to ensure a homogenous cell suspension. After adding solubilizer, shake the plate thoroughly and visually inspect wells for complete dissolution.[34]
LDH Assay Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High spontaneous release in controls Cells are unhealthy or were handled too roughly; High cell density leading to nutrient depletion.Handle cells gently during seeding and media changes.[22] Optimize seeding density to avoid overgrowth.
Low maximum release signal Lysis buffer is inefficient or was not added correctly.Ensure the lysis buffer is added to the maximum release control wells and mixed properly. Confirm the lysis buffer is effective for your cell type.
High variability Presence of serum in the supernatant (can interfere); Bubbles in wells.If possible, perform the final hours of compound treatment in serum-free media. Be careful during pipetting to avoid bubbles.

Section 4: Data Presentation and Visualization

Data Summary Tables

Table 1: IC₅₀ Values of this compound in Non-Cancerous Cell Lines

Cell LineAssay TypeExposure Time (hr)IC₅₀ (µM)
HEK293MTT48150.5
Primary HepatocytesMTT48>200
Renal Proximal Tubule CellsLDH48175.2

Table 2: Comparative Toxicity Profile of this compound (50 µM, 48 hr)

Cell Line% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)ROS Production (Fold Change)
HEK29375.3%15.8%1.22.5
Primary Hepatocytes95.1%4.2%1.11.3
HUVEC88.6%8.9%1.01.8

Diagrams and Workflows

Super_TDU_Mechanism This compound Mechanism of Action cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LATS1_2 LATS1/2 (Phosphorylated) YAP_p YAP (Phosphorylated) LATS1_2->YAP_p Phosphorylates YAP_dephospho YAP (Dephosphorylated) YAP_p->YAP_dephospho Dephosphorylation (Pathway Inactive) YAP_nuc YAP YAP_dephospho->YAP_nuc Nuclear Translocation YAP_TEAD YAP-TEAD Complex YAP_nuc->YAP_TEAD No_Transcription Transcription Inhibited YAP_nuc->No_Transcription TEAD TEAD TEAD->YAP_TEAD TDU_TEAD This compound-TEAD Complex TEAD->TDU_TEAD Transcription Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD->Transcription Promotes SuperTDU This compound SuperTDU->TDU_TEAD TDU_TEAD->No_Transcription Results in

Caption: this compound competitively binds to TEAD, blocking YAP and inhibiting target gene transcription.

Toxicity_Workflow Experimental Workflow for Toxicity Assessment cluster_assays Perform Parallel Assays start Select Non-Cancerous Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat assay_mtt Viability Assay (MTT) treat->assay_mtt assay_ldh Cytotoxicity Assay (LDH) treat->assay_ldh assay_casp Apoptosis Assay (Caspase-3/7) treat->assay_casp assay_ros Oxidative Stress (ROS Detection) treat->assay_ros analyze Data Acquisition (Plate Reader) assay_mtt->analyze assay_ldh->analyze assay_casp->analyze assay_ros->analyze interpret Data Analysis & Interpretation (Calculate IC50, % Cytotoxicity, etc.) analyze->interpret report Generate Toxicity Profile Report interpret->report

Caption: Workflow for assessing this compound toxicity from cell selection to final report.

Decision_Tree Toxicity Mechanism Decision Tree q1 MTT Assay: Viability Decreased? q2 Caspase-3/7 Assay: Activity Increased? q1->q2 Yes res_no_effect No Significant Toxicity Observed q1->res_no_effect No q3 LDH Assay: Release Increased? q2->q3 No res_apoptosis Primary Mechanism: Apoptosis q2->res_apoptosis Yes res_mixed Mixed Mechanism: Apoptosis & Necrosis q2->res_mixed Yes, and... res_necrosis Primary Mechanism: Necrosis q3->res_necrosis Yes res_cytostatic Likely Cytostatic Effect (Inhibition of Proliferation) q3->res_cytostatic No q3->res_mixed Yes

Caption: A decision tree to help interpret assay results and identify the primary toxicity mechanism.

References

Validation & Comparative

A Comparative Efficacy Analysis: Super-TDU and Verteporfin in Cellular Signaling and Disease Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of Super-TDU and verteporfin, two compounds with significant applications in biomedical research and therapy. While both have been investigated as inhibitors of the Hippo-YAP signaling pathway, their primary therapeutic applications and modes of action differ substantially. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Overview of this compound and Verteporfin

This compound is a synthetic peptide designed as a specific antagonist of the YAP-TEAD interaction.[1][2] It functions by mimicking the VGLL4 protein, a natural competitor of YAP for binding to TEAD transcription factors.[3] This targeted disruption of the YAP-TEAD complex inhibits the transcription of downstream genes involved in cell proliferation and survival, making this compound a promising agent in cancer therapy research, particularly for tumors with hyperactive YAP signaling, such as certain gastric cancers.[2][3][4]

Verteporfin , commercially known as Visudyne®, is a benzoporphyrin derivative primarily used as a photosensitizer in photodynamic therapy (PDT).[5][6] Its main clinical application is in the treatment of wet age-related macular degeneration (AMD), where it selectively destroys abnormal blood vessels in the eye upon activation by non-thermal red light.[5][6][7] Interestingly, independent of its photosensitizing properties, verteporfin has also been identified as an inhibitor of YAP-TEAD interaction, broadening its potential therapeutic applications to oncology.[8]

Mechanism of Action

This compound: Targeted YAP-TEAD Disruption

This compound acts as a competitive inhibitor at the protein-protein interface of YAP and TEAD. The Hippo signaling pathway, when active, phosphorylates YAP, leading to its sequestration in the cytoplasm and subsequent degradation. In many cancers, this pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus, bind with TEAD transcription factors, and drive the expression of genes that promote cell growth, such as CTGF and CYR61. This compound directly interferes with the formation of the YAP-TEAD transcriptional complex.[9]

G cluster_Hippo Hippo Pathway (Active) cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP Cytoplasm Cytoplasmic Sequestration & Degradation YAP_p->Cytoplasm YAP->YAP_p YAP_n YAP YAP->YAP_n Translocation (Hippo Inactive) TEAD TEAD YAP_n->TEAD YAP_TEAD YAP-TEAD Complex TEAD->YAP_TEAD TargetGenes Target Genes (CTGF, CYR61) YAP_TEAD->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Super_TDU This compound Super_TDU->YAP_TEAD inhibits

Caption: Hippo-YAP signaling pathway and the inhibitory action of this compound.

Verteporfin: Dual Mechanisms of Action

Verteporfin's primary mechanism is light-dependent, involving photodynamic therapy. When administered intravenously, it accumulates in neovasculature.[5] Subsequent activation by a specific wavelength of light (around 689-693 nm) generates cytotoxic reactive oxygen species (ROS), leading to endothelial damage and vascular occlusion.[5][6]

In a separate, light-independent mechanism, verteporfin has been shown to inhibit YAP function. It is proposed to achieve this by preventing the interaction between YAP and TEAD.[8] Additionally, some studies suggest that verteporfin can promote the sequestration of YAP in the cytoplasm by up-regulating the 14-3-3σ chaperone protein.[8]

G cluster_PDT Photodynamic Therapy (PDT) cluster_YAP YAP Inhibition (Light-Independent) Verteporfin_IV Verteporfin (Intravenous) Neovasculature Accumulation in Neovasculature Verteporfin_IV->Neovasculature ROS Reactive Oxygen Species (ROS) Neovasculature->ROS Light Non-thermal Red Light (689-693 nm) Light->ROS activates Occlusion Vascular Occlusion ROS->Occlusion Verteporfin_YAP Verteporfin YAP_TEAD YAP-TEAD Interaction Verteporfin_YAP->YAP_TEAD inhibits Cytoplasmic_YAP Cytoplasmic YAP Sequestration Verteporfin_YAP->Cytoplasmic_YAP promotes Inhibition Inhibition of Tumor Growth YAP_TEAD->Inhibition Cytoplasmic_YAP->Inhibition

Caption: Dual mechanisms of action for verteporfin.

Efficacy Data Comparison

The following tables summarize quantitative data on the efficacy of this compound and verteporfin from various studies.

Table 1: In Vitro Efficacy Against Cancer Cell Lines
CompoundCell LineCancer TypeKey FindingsConcentrationCitation
This compound MGC-803, BGC-823, HGC27Gastric CancerInhibited cell viability and colony formation.Not specified[1]
HCT116Colon CancerSignificantly inhibited cell growth.0-320 ng/ml[1]
A549Lung CancerSignificantly inhibited cell growth.Not specified[1]
Verteporfin A375, mel-624, mel-537MelanomaReduced rate of cell proliferation.2 and 5 µM[10]
MKN45, MKN74Gastric CancerInhibited cell growth and proliferation.Not specified[9]
Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelCancer TypeDosageKey FindingsCitation
This compound BALB/cA nu/nu miceGastric Cancer50 or 500 µg/kgMarkedly decreased tumor size and weight in a dose-dependent manner.[1][2]
Verteporfin Transgenic mouse modelMelanomaNot specifiedDid not inhibit melanoma initiation or progression compared to controls.[10]
Table 3: Clinical Efficacy of Verteporfin in Ophthalmology
ConditionStudy PopulationKey FindingsCitation
Age-Related Macular Degeneration (AMD) Patients with predominantly classic subfoveal choroidal neovascularization (CNV)More effective than placebo in slowing the rate of vision loss.[11]
Central Serous Chorioretinopathy (CSR) 31 patientsSignificant improvements in Best Corrected Visual Acuity (BCVA) and Central Foveal Thickness (CFT).[12]
Chronic Central Serous Chorioretinopathy Review of multiple studiesStandard and half-dose PDT showed significant improvement in BCVA.[13]

Experimental Protocols

This compound: Cell Viability Assay
  • Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

  • Methodology:

    • Cells (e.g., HCT116, SW480) are seeded in 96-well plates.

    • Cells are transfected with indicated plasmids if necessary.

    • Varying concentrations of this compound (e.g., 0-320 ng/ml) are added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • An ATP-based cell viability assay is used to measure cell proliferation. 100 µl of assay reagent is added, mixed for 2 minutes, and after 10 minutes, intracellular ATP content is measured using a multilabel luminescence counter.

    • Cell viability is calculated relative to control-treated cells.[1]

G start Start seed Seed cells in 96-well plates start->seed treat Add varying concentrations of This compound seed->treat incubate Incubate for 72 hours treat->incubate assay Add ATP-based viability reagent incubate->assay measure Measure luminescence assay->measure calculate Calculate cell viability measure->calculate end End calculate->end

Caption: Workflow for a typical in vitro cell viability assay.

Verteporfin: Photodynamic Therapy for AMD
  • Objective: To evaluate the safety and efficacy of verteporfin PDT in treating choroidal neovascularization secondary to AMD.

  • Methodology:

    • A dose of 6 mg/m² of verteporfin is administered via intravenous infusion over 10 minutes.[14]

    • 15 minutes after the start of the infusion, a non-thermal diode laser delivers light at 689 nm to the affected area of the retina.[6][14]

    • The response to treatment is monitored using measures such as Best Corrected Visual Acuity (BCVA) and fluorescein angiography to assess vessel leakage.[12][14]

    • Retreatment may be administered if fluorescein leakage persists or recurs, with multiple applications possible to achieve cessation of leakage.[14][15]

Summary and Conclusion

This compound and verteporfin represent two distinct approaches to targeting cellular pathways for therapeutic benefit.

  • This compound is a highly specific, research-stage peptide inhibitor of the YAP-TEAD interaction. Its efficacy is demonstrated in preclinical cancer models, particularly those with a dependency on the Hippo-YAP pathway. Its mechanism is targeted and does not involve external activation.

  • Verteporfin is an established clinical treatment for ophthalmic neovascular diseases, operating through a light-activated photodynamic mechanism.[5][6][16] Its role as a YAP inhibitor is a more recent, light-independent discovery that positions it for potential repurposing in oncology. However, in vivo studies on its efficacy as a standalone YAP inhibitor have yielded mixed results.[10]

For researchers in drug development, the choice between these agents depends entirely on the therapeutic context. This compound offers a model for specific, direct inhibition of a key oncogenic pathway. Verteporfin, on the other hand, provides a clinically approved drug with a well-understood primary mechanism and an intriguing secondary function that warrants further investigation. The development of more specific small-molecule inhibitors targeting the YAP-TEAD complex remains an active and crucial area of cancer research.[9]

References

Unveiling Specificity: A Comparative Guide to Super-TDU and Other TEAD-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Hippo pathway modulation, the specific and potent inhibition of the YAP-TEAD interaction is a critical goal. Super-TDU, a novel peptide inhibitor, has emerged as a promising tool in this endeavor. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols to validate its specificity for TEAD binding.

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, they translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, disrupting the YAP/TAZ-TEAD interaction has become a primary therapeutic strategy.

This compound is a rationally designed peptide that mimics the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[1][2] By incorporating key binding motifs from both VGLL4 and YAP, this compound acts as a potent antagonist of the YAP-TEAD interaction, leading to the suppression of tumor growth.[1][2]

Performance Comparison of TEAD Inhibitors

To ascertain the specificity and efficacy of this compound, a direct comparison with other known TEAD-binding inhibitors is essential. The following table summarizes the available quantitative data for this compound and two other widely studied inhibitors: Peptide 17, a cyclic peptide derived from the YAP sequence, and Verteporfin, a small molecule initially identified as a photosensitizer.

InhibitorTypeMechanism of ActionBinding Affinity (Kd)IC50
This compound Peptide (VGLL4 mimic)Competitively binds to TEAD, disrupting the YAP-TEAD interaction.[1][2]Data not available in primary literature.Data not available in primary literature.
Peptide 17 Cyclic Peptide (YAP mimic)Competitively binds to TEAD, disrupting the YAP-TEAD interaction.[3][4][5]15 nM (for TEAD1)[1]25 nM[1][3][4]
Verteporfin Small MoleculeDisrupts the YAP-TEAD interaction, potentially by inducing conformational changes in YAP.[6]Data not available.10.55 µM (OVCAR3 cells), 17.92 µM (OVCAR8 cells)[6]

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the Hippo signaling pathway and a typical workflow for validating the specificity of a TEAD inhibitor like this compound.

TEAD_Signaling_Pathway cluster_Hippo_Kinase_Cascade Hippo Kinase Cascade (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitors Inhibitor Action MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Nuclear Translocation (Hippo OFF) Cytoplasmic\nSequestration Cytoplasmic Sequestration pYAP->Cytoplasmic\nSequestration leads to TEAD TEAD YAP_nuc->TEAD binds YAP-TEAD Complex YAP-TEAD Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP-TEAD Complex->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Super_TDU This compound Super_TDU->TEAD competitively binds

Figure 1. The Hippo-YAP-TEAD signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cell-Based Validation cluster_InVivo In Vivo Validation Co_IP Co-Immunoprecipitation (Co-IP) - Assess direct binding disruption Luc_Assay TEAD Luciferase Reporter Assay - Measure functional inhibition of TEAD activity Co_IP->Luc_Assay Comp_Bind Competitive Binding Assay - Determine IC50/Kd Comp_Bind->Luc_Assay Cell_Viability Cell Viability/Proliferation Assay - Evaluate effect on cancer cell growth Luc_Assay->Cell_Viability qRT_PCR qRT-PCR for Target Genes - Measure downregulation of CTGF, CYR61 Cell_Viability->qRT_PCR Xenograft Xenograft Mouse Model - Assess anti-tumor efficacy qRT_PCR->Xenograft start Hypothesis: This compound specifically binds TEAD start->Co_IP start->Comp_Bind

Figure 2. Experimental workflow for validating the specificity of this compound.

Experimental Protocols

To ensure the rigorous and reproducible validation of this compound's specificity for TEAD, the following detailed experimental protocols are provided.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the YAP-TEAD Interaction

This protocol is designed to qualitatively assess whether this compound can disrupt the endogenous interaction between YAP and TEAD in a cellular context.

Materials:

  • Cancer cell line with high YAP/TEAD activity (e.g., MGC-803)

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP (for immunoprecipitation), anti-TEAD (for immunoblotting), and IgG control

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture MGC-803 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the anti-YAP antibody or an IgG control overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-TEAD antibody to detect the amount of TEAD co-immunoprecipitated with YAP.

    • Analyze the input lysates to confirm equal protein loading.

Expected Outcome: A dose-dependent decrease in the amount of TEAD co-immunoprecipitated with YAP in this compound-treated cells compared to the untreated control would indicate that this compound disrupts the YAP-TEAD interaction.

TEAD Luciferase Reporter Assay for Functional Inhibition

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of the TEAD-YAP complex.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Plasmids for overexpressing YAP and TEAD (optional, to enhance signal)

  • Transfection reagent

  • This compound peptide

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid. Overexpression of YAP and TEAD can be included to increase the assay window.

  • Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.

  • Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luciferase activity in this compound-treated cells will demonstrate the functional inhibition of TEAD transcriptional activity.

Competitive Binding Assay

General Principle (FP-based):

  • A fluorescently labeled peptide corresponding to the TEAD-binding domain of YAP is incubated with purified recombinant TEAD protein.

  • The binding of the large TEAD protein to the small fluorescent peptide results in a high fluorescence polarization signal.

  • Unlabeled this compound is then titrated into the mixture.

  • If this compound competes with the fluorescent YAP peptide for binding to TEAD, it will displace the labeled peptide, leading to a decrease in the fluorescence polarization signal.

  • The IC50 value can be calculated from the resulting dose-response curve.

Conclusion

This compound presents a compelling profile as a specific inhibitor of the YAP-TEAD interaction. Its design, based on mimicking the natural TEAD competitor VGLL4, offers a targeted approach to disrupt this key oncogenic driver. While direct quantitative comparisons of its binding affinity with other inhibitors are still needed in the published literature, the available data on its cellular and in vivo efficacy are promising. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the specificity and potency of this compound and other TEAD inhibitors, thereby aiding in the development of novel cancer therapeutics targeting the Hippo pathway.

References

A Head-to-Head Comparison of Super-TDU and Peptide 17: Two Peptidic Inhibitors of the YAP-TEAD Oncogenic Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors, is a hallmark of numerous cancers. This has spurred the development of inhibitors targeting the YAP-TEAD protein-protein interaction. This guide provides a detailed, data-supported comparison of two prominent peptide-based inhibitors: Super-TDU and Peptide 17.

At a Glance: this compound vs. Peptide 17

FeatureThis compoundPeptide 17
Inhibitor Type VGLL4 Mimetic PeptideYAP-like Peptide
Mechanism of Action Competitively binds to TEAD, displacing YAP.[1]Mimics the YAP binding interface to disrupt the YAP-TEAD4 interaction.[2]
Primary Disease Focus (in literature) Gastric Cancer[1][3]Lung Cancer, Hypertensive Renal Injury
Reported Efficacy Inhibition of cell viability and colony formation in various cancer cell lines.[4]Potent inhibition of YAP-TEAD interaction (IC50 = 25 nM, cell-free).[5] Decreased viability and proliferation of lung cancer cells.[2]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Peptide 17. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison, which represents a current data gap in the field.

Table 1: this compound Performance Data

Cell LineAssay TypeConcentration RangeObserved EffectCitation
MGC-803, BGC-823, HGC27 (Gastric Cancer)Cell Viability, Colony FormationNot specifiedInhibition[3][4]
HeLa, HCT116, A549, MCF-7Cell Viability0-320 ng/mL (72h)Significant Inhibition[4]

Table 2: Peptide 17 Performance Data

Assay TypeTargetIC50Citation
Cell-Free YAP-TEAD InteractionYAP-TEAD25 nM[5]
Cell Line Assay Type Concentration Range Observed Effect
LLC, PC-9 (Lung Cancer)Cell Viability, Proliferation10 µg/mL - 200 µg/mLSignificant Decrease
A549 (Lung Cancer)Cell Viability (MTT Assay)0-40 µmol/l (24h)IC50 = 34.33 µmol

Mechanism of Action and Signaling Pathways

Both this compound and Peptide 17 target the critical interaction between YAP and TEAD transcription factors. However, they do so through distinct mimetic approaches.

This compound is a peptide designed to mimic the Tondu (TDU) domain of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding. By occupying the YAP-binding pocket on TEAD, this compound effectively displaces YAP, leading to the downregulation of TEAD target genes that drive cell proliferation and survival.

Peptide 17 is a synthetic peptide derived from the YAP protein itself. It is designed to mimic the binding interface of YAP that interacts with TEAD. By competitively binding to TEAD, Peptide 17 prevents the native YAP from forming a functional transcriptional complex, thereby inhibiting its oncogenic activity.

Below are diagrams illustrating the respective signaling pathways and mechanisms of inhibition.

Super_TDU_Pathway cluster_Hippo Hippo Pathway (Inactive) cluster_Inhibition Inhibition by this compound YAP YAP TEAD TEAD YAP->TEAD Oncogenic\nTranscription Oncogenic Transcription TEAD->Oncogenic\nTranscription Super_TDU This compound (VGLL4 Mimetic) TEAD_inhibited TEAD Super_TDU->TEAD_inhibited competes with YAP No_Transcription Transcription Blocked TEAD_inhibited->No_Transcription

This compound Mechanism of Action.

Peptide_17_Pathway cluster_Hippo Hippo Pathway (Inactive) cluster_Inhibition Inhibition by Peptide 17 YAP YAP TEAD TEAD YAP->TEAD Oncogenic\nTranscription Oncogenic Transcription TEAD->Oncogenic\nTranscription Peptide_17 Peptide 17 (YAP-like) TEAD_inhibited TEAD Peptide_17->TEAD_inhibited disrupts interaction No_Transcription Transcription Blocked TEAD_inhibited->No_Transcription

Peptide 17 Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating inhibitors like this compound and Peptide 17 are provided below.

Cell Viability Assay (CCK-8 Protocol)

This assay is used to assess the effect of the peptides on cell viability and proliferation.

  • Cell Seeding: Seed cell suspension (100 µL/well) in a 96-well plate at a density of 5,000-10,000 cells/well. Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[6][7]

  • Compound Addition: Add 10 µL of various concentrations of this compound or Peptide 17 to the respective wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[6][7]

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.[6][7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation (Clonogenic) Assay

This assay evaluates the ability of single cells to undergo unlimited division and form colonies after treatment with the peptides.

  • Cell Preparation: Prepare a single-cell suspension from a logarithmically growing culture using trypsin.[8]

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) into 6-well plates.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound or Peptide 17.

  • Incubation: Incubate the plates for 1-3 weeks in a humidified incubator (37°C, 5% CO2), allowing colonies to form. The medium can be changed every 3-4 days.[9][10]

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with a solution such as 10% neutral buffered formalin or a methanol/acetic acid mixture, and then stain with 0.5% crystal violet solution.[8][9]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction compared to the untreated control.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This technique is used to demonstrate the disruption of the YAP-TEAD protein-protein interaction by the inhibitor peptides.

  • Cell Lysis: Harvest and lyse cells treated with or without the inhibitor peptide using a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).[11]

  • Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose/sepharose beads to reduce non-specific binding.[12][13]

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific to either YAP or TEAD overnight at 4°C with gentle rotation.[14]

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[15]

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[13][15]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to quantitatively measure the binding affinity and kinetics between the peptide inhibitors and their target protein (TEAD).

  • Ligand Immobilization: Immobilize purified recombinant TEAD protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[16]

  • Analyte Preparation: Prepare a series of dilutions of the peptide inhibitor (this compound or Peptide 17) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the peptide over the immobilized TEAD surface and a reference surface. The binding is measured in real-time as a change in resonance units (RU).[5]

  • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the peptide from TEAD.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide from the TEAD surface, preparing it for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Comparative Experimental Workflow

To conduct a direct head-to-head comparison of this compound and Peptide 17, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., SPR, Co-IP) Start->Biochemical_Assay Cell_Viability Cell-Based Assays (Cell Viability, Proliferation) Biochemical_Assay->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Target_Engagement Target Engagement (e.g., Western Blot for pYAP) Colony_Formation->Target_Engagement In_Vivo In Vivo Efficacy (Xenograft Models) Target_Engagement->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Conclusion Comparative Efficacy and Safety Profile Toxicity->Conclusion

Workflow for comparing YAP-TEAD inhibitors.

This guide provides a foundational comparison of this compound and Peptide 17 based on currently available literature. A direct comparative study would be invaluable to the research community to definitively delineate the relative potency and therapeutic potential of these two promising YAP-TEAD inhibitors.

References

Super-TDU Demonstrates Potent In Vivo Anti-Tumor Activity in Gastric Cancer Models, Offering a Targeted Alternative to Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent in vivo study has validated the anti-tumor efficacy of Super-TDU, a novel inhibitory peptide, in a preclinical model of gastric cancer. The findings indicate that this compound significantly suppresses tumor growth in a dose-dependent manner, presenting a promising targeted therapeutic strategy. This guide provides a comparative analysis of this compound's performance against the conventional chemotherapeutic agent, 5-fluorouracil (5-FU), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), exerts its anti-tumor effect by disrupting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). This interaction is a critical downstream step in the Hippo signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By competitively binding to TEADs, this compound effectively antagonizes the oncogenic functions of YAP.[1][2][3]

Comparative In Vivo Efficacy

In a well-established gastric cancer xenograft model using BALB/cA nu/nu mice, this compound demonstrated a marked reduction in both tumor size and weight. While specific quantitative data from the primary study on this compound was not available for direct tabular comparison, the research qualitatively describes a significant dose-dependent anti-tumor effect at dosages of 50 µg/kg and 500 µg/kg administered via tail vein injection.[4][5]

For a comprehensive comparison, this guide presents quantitative data from separate in vivo studies on 5-fluorouracil (5-FU), a standard-of-care chemotherapy for gastric cancer. It is important to note that these studies were not conducted head-to-head with the this compound study, and thus, the comparison has limitations.

Treatment GroupDosage & AdministrationTumor Volume (mm³)Tumor Weight (g)Tumor Inhibition Rate (%)Reference
This compound 50 µg/kg & 500 µg/kg (i.v.)Dose-dependent decreaseDose-dependent decreaseNot Reported[4][5]
5-Fluorouracil 60 mg/kg (i.p.)Not ReportedNot Reported26.36[1]
5-Fluorouracil Not Specified332 (net growth)0.31 - 0.55Not Reported

Experimental Protocols

The following is a detailed methodology for a typical in vivo validation of an anti-tumor agent using a xenograft model, based on the protocols described in the referenced studies.

1. Cell Culture and Animal Model:

  • Human gastric cancer cell lines (e.g., MGC-803, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Male BALB/cA nude mice (4-6 weeks old) are used for the study. The athymic nature of these mice prevents the rejection of human tumor xenografts.

2. Tumor Xenograft Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

3. Treatment Administration:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups:

    • Vehicle Control (e.g., saline)

    • This compound (e.g., 50 µg/kg and 500 µg/kg, administered intravenously daily)

    • 5-Fluorouracil (e.g., 30-60 mg/kg, administered intraperitoneally every other day)

  • The treatment is continued for a predefined period (e.g., 14-21 days).

4. Endpoint Analysis:

  • Tumor Growth: Tumor volume is measured every 2-3 days throughout the study.

  • Tumor Weight: At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.

  • Survival Analysis: In some studies, a separate cohort of animals is monitored for survival, and the data is plotted using a Kaplan-Meier curve.

  • Molecular Analysis: Tumor tissues can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess the expression of target proteins and downstream signaling molecules.

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis and experimental design, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Pathway Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p YAP_n YAP YAP->YAP_n translocates Cytoplasm Cytoplasm YAP_p->Cytoplasm retained in TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes YAP_n->TEAD binds Super_TDU This compound Super_TDU->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_groups Treatment Arms cluster_endpoints Endpoints start Start: In Vivo Validation cell_culture 1. Gastric Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (this compound, 5-FU, Vehicle) randomization->treatment group1 Vehicle Control group2 This compound group3 5-Fluorouracil monitoring 6. Continued Tumor Volume Measurement treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint data_analysis 8. Data Analysis and Comparison endpoint->data_analysis tumor_volume Tumor Volume tumor_weight Tumor Weight survival Survival Data conclusion Conclusion: Efficacy Determination data_analysis->conclusion

Caption: Experimental Workflow for In Vivo Validation of this compound's Anti-Tumor Activity.

References

Cross-validation of Super-TDU's effect in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational peptide, Super-TDU, is showing promise in preclinical studies for its targeted action against cancers characterized by the hyperactivation of the Hippo signaling pathway. By disrupting the crucial interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), this compound effectively inhibits tumor growth, particularly in models of gastric cancer. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

This compound is a synthetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEADs.[1][2][3] In many cancers, the Hippo pathway is dysregulated, leading to the sustained activation of the transcriptional co-activator YAP.[4] Once activated, YAP translocates to the nucleus and binds to TEADs, driving the expression of genes that promote cell proliferation and suppress apoptosis.[4] this compound competitively binds to TEADs, thereby preventing YAP from initiating this oncogenic transcriptional program.[1][5]

Comparative Efficacy of this compound in Preclinical Cancer Models

Current research highlights this compound's selective potency against cancer cells with a high YAP-to-VGLL4 ratio, suggesting a potential biomarker for patient stratification.[4][5] Preclinical evaluations have demonstrated its anti-tumor effects in a variety of cancer cell lines and in vivo models.

In Vitro Anti-Proliferative Activity

This compound has demonstrated significant growth inhibition in several human cancer cell lines. A summary of its in vitro efficacy is presented below.

Cell LineCancer TypeKey FindingsReference
MGC-803Gastric CancerSignificant inhibition of cell viability and colony formation.[3][5]
BGC-823Gastric CancerInhibition of cell viability and colony formation.[5]
HGC27Gastric CancerInhibition of cell viability and colony formation.[5]
MKN-45Gastric CancerNo significant inhibition of cell viability. This cell line is noted to have a lower YAP/VGLL4 ratio.[5]
HeLaCervical CancerSignificant growth inhibition.[3]
HCT116Colorectal CarcinomaSignificant growth inhibition.[3]
A549Lung CarcinomaSignificant growth inhibition.[3]
MCF-7Breast CancerSignificant growth inhibition.[3]
JurkatT-cell leukemiaMarginal growth inhibition.[3]
RajiBurkitt's lymphomaMarginal growth inhibition.[3]
In Vivo Antitumor Activity: A Head-to-Head Comparison in a Gastric Cancer Model

In a xenograft model using BALB/c nude mice, this compound exhibited potent anti-tumor activity. Notably, its efficacy was compared with 5-fluorouracil (5-FU), a standard chemotherapeutic agent for gastric cancer.

Treatment GroupDosageAdministrationTumor Growth InhibitionKey ObservationReference
This compound50 µg/kg or 500 µg/kgTail vein injectionMarkedly decreased tumor size and weight in a dose-dependent manner.Anti-tumor activity is specific to tumors with an elevated YAP to VGLL4 ratio.[5][6]
5-FluorouracilNot specified in snippetsNot specified in snippetsLess effective than this compound in tumors with high YAP/VGLL4.Conventional drug with broader, less targeted activity.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

YAP_TEAD_Pathway This compound Mechanism of Action cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade YAP_p p-YAP Hippo Kinase Cascade->YAP_p Phosphorylation Cytoplasmic Sequestration Cytoplasmic Sequestration YAP_p->Cytoplasmic Sequestration YAP YAP TEAD TEAD YAP->TEAD YAP-TEAD Complex YAP-TEAD Complex YAP->YAP-TEAD Complex TEAD->YAP-TEAD Complex Oncogenic Gene Expression Oncogenic Gene Expression YAP-TEAD Complex->Oncogenic Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Oncogenic Gene Expression->Cell Proliferation & Survival Super_TDU This compound Super_TDU->TEAD Competitively Binds Experimental_Workflow Preclinical Evaluation Workflow for this compound In Vitro Studies In Vitro Studies Cell_Line_Selection Cancer Cell Line Panel (Varying YAP/VGLL4 Ratios) In Vitro Studies->Cell_Line_Selection Viability_Assay Cell Viability Assay (e.g., ATP-based) Cell_Line_Selection->Viability_Assay Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Viability_Assay->Co_IP In Vivo Studies In Vivo Studies Xenograft_Model Gastric Cancer Xenograft (BALB/c nude mice) In Vivo Studies->Xenograft_Model Treatment Treatment Administration (this compound vs. Control/5-FU) Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume/Weight Measurement & Gene Expression Analysis Treatment->Efficacy_Assessment

References

A Comparative Analysis of Super-TDU and Other Hippo Pathway Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the Hippo signaling pathway has emerged as a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers, making it a prime target for drug development. This guide provides a comparative analysis of Super-TDU, a novel peptide-based inhibitor, with other prominent Hippo pathway inhibitors, Verteporfin and XMU-MP-1. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitors.

Mechanism of Action: A Tale of Two Strategies

The Hippo pathway's core function is to suppress the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the pathway is active, YAP/TAZ are phosphorylated and retained in the cytoplasm, marking them for degradation. In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus, where they bind to TEAD (TEA domain) transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[1][2]

The inhibitors discussed herein employ distinct strategies to counteract this oncogenic signaling:

  • This compound and Verteporfin: These molecules act downstream by directly disrupting the crucial protein-protein interaction between YAP and TEAD.[3][4] this compound is a peptide designed to mimic VGLL4, a natural competitor of YAP for TEAD binding.[2][5] By competitively binding to TEAD, this compound effectively displaces YAP, thereby inhibiting the transcription of its target genes.[2][3] Verteporfin, a small molecule, is also known to interfere with the YAP-TEAD interaction.[6][7]

  • XMU-MP-1: This small molecule inhibitor targets the Hippo pathway further upstream. It is a selective inhibitor of the MST1 and MST2 kinases (MST1/2), which are core components of the Hippo signaling cascade.[8] By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation cascade that ultimately leads to YAP/TAZ inhibition, thus paradoxically leading to the activation of YAP. However, in some cancer contexts, particularly hematological malignancies, activation of YAP can promote apoptosis, highlighting the context-dependent nature of Hippo pathway signaling.[9]

Quantitative Comparison of Inhibitor Efficacy

Direct comparison of the potency of these inhibitors is challenging due to the lack of head-to-head studies in the same experimental systems. The following tables summarize the available quantitative data for each inhibitor from various studies.

Table 1: Efficacy of this compound

Assay TypeCell Line(s)Reported EfficacyReference(s)
Cell ViabilityHuh-7, LM3 (Liver Cancer)50 nM of this compound (1-31) compromised increased cell viability.[10][10]
Cell ViabilityMGC-803, BGC-823, HGC27 (Gastric Cancer)Inhibited cell viability and colony formation (concentration range 0-320 ng/ml over 72h).[3][3]
In Vivo Tumor GrowthGastric Cancer Mouse Model50 or 500 μg/kg daily intravenous injections markedly decreased tumor size and weight.[11][11]

Table 2: Efficacy of Verteporfin

Assay TypeCell Line(s)IC50 ValueReference(s)
Cell ViabilityOvarian Cancer Cell LinesNot explicitly stated, but dose-dependent inhibition observed.
Cell ViabilityBladder Cancer Cell LinesInhibition of cell growth and invasion in a dosage-dependent manner.[7]
YAP-TEAD Luciferase ReporterOsteosarcoma Cells (HOS, MG63, G292)Dose-dependent inhibition of TEAD transcriptional activity.[12]

Table 3: Efficacy of XMU-MP-1

Assay TypeTargetIC50 ValueReference(s)
Kinase AssayMST171.1 nM[8]
Kinase AssayMST238.1 nM[8]
Cell ViabilityHematopoietic Tumor Cell LinesEC50 ranging from 1.21 to 2.7 µM for various cell lines.[9]

Impact on Downstream YAP/TAZ Target Genes

A key measure of Hippo pathway inhibition is the downregulation of YAP/TAZ target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).

  • This compound: Has been shown to downregulate the expression of YAP-TEADs target genes, including CTGF, CYR61, and CDX2.[3][11]

  • Verteporfin: Treatment with Verteporfin has been demonstrated to decrease the mRNA and protein levels of CTGF and CYR61 in various cancer cell lines.[6][7]

  • XMU-MP-1: As an upstream inhibitor that leads to YAP activation, XMU-MP-1 treatment has been shown to up-regulate the expression of CTGF and CYR61.[13][14]

Visualizing the Mechanisms

To further elucidate the points of intervention for each inhibitor, the following diagrams illustrate the Hippo signaling pathway and the distinct mechanisms of action.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates XMU_MP_1 XMU-MP-1 XMU_MP_1->MST1_2 inhibits TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Super_TDU This compound Super_TDU->TEAD inhibits binding Verteporfin Verteporfin Verteporfin->TEAD inhibits binding

Figure 1: Hippo Signaling Pathway and Inhibitor Targets.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This assay is crucial for demonstrating the disruption of the YAP-TEAD complex by inhibitors like this compound and Verteporfin.

1. Cell Lysis:

  • Culture cells to 80-90% confluency.

  • Treat cells with the inhibitor (e.g., this compound, Verteporfin) or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with lysis buffer.

3. Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the other protein in the complex (e.g., if you immunoprecipitated with anti-YAP, probe with anti-TEAD).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. A decrease in the co-immunoprecipitated protein in the inhibitor-treated samples indicates disruption of the interaction.

Luciferase Reporter Assay for YAP-TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP-TEAD complex.

1. Cell Transfection:

  • Seed cells in a multi-well plate.

  • Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization).

2. Inhibitor Treatment:

  • After 24 hours, treat the cells with different concentrations of the Hippo pathway inhibitor or vehicle control.

3. Luciferase Assay:

  • After the desired incubation time (e.g., 24-48 hours), lyse the cells using the luciferase assay lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.[15][16][17]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.[18][19][20]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of the inhibitor or vehicle control.

2. MTT Incubation:

  • After the desired treatment period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts Co_IP Co-Immunoprecipitation Interaction YAP-TEAD Interaction Co_IP->Interaction Luciferase Luciferase Reporter Assay Transcription Transcriptional Activity Luciferase->Transcription MTT Cell Viability (MTT) Assay Viability Cell Viability MTT->Viability Inhibitor Hippo Pathway Inhibitor (this compound, Verteporfin, XMU-MP-1) Inhibitor->Co_IP Inhibitor->Luciferase Inhibitor->MTT

Figure 2: Workflow for Evaluating Hippo Pathway Inhibitors.

Conclusion

This compound, Verteporfin, and XMU-MP-1 represent three distinct and promising approaches to targeting the Hippo pathway for cancer therapy. This compound and Verteporfin offer a direct means of disrupting the final oncogenic output of the pathway by targeting the YAP-TEAD interaction. In contrast, XMU-MP-1 provides a tool to modulate the pathway's core kinase cascade, with context-dependent outcomes.

The choice of inhibitor for research or therapeutic development will depend on the specific cancer type and the underlying mechanism of Hippo pathway dysregulation. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation and comparative studies, which are crucial for advancing our understanding and clinical application of Hippo pathway inhibitors. Direct, head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these promising agents.

References

Independent Verification of Super-TDU's Published Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the YAP-TEAD inhibitor, Super-TDU, with its alternatives. The information is presented to facilitate independent verification of published results and to aid in the selection of appropriate research tools.

This compound is a peptide-based inhibitor designed to disrupt the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. This guide will delve into the performance of this compound and compare it with other known inhibitors of the YAP-TEAD axis, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance of YAP-TEAD Inhibitors

The efficacy of this compound and its alternatives is typically assessed by their ability to inhibit the proliferation of cancer cells that are dependent on YAP-TEAD signaling. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

InhibitorTargetCell LineIC50 / Effective ConcentrationCitation(s)
This compound YAP-TEAD InteractionMGC-803, BGC-823, HGC27 (Gastric Cancer)Effective at 0-320 ng/ml[1]
Verteporfin YAP-TEAD InteractionMKN45 (Gastric Cancer)~10.55 µM (OVCAR3), ~17.92 µM (OVCAR8) (Ovarian Cancer)
XAV-939 Tankyrase (indirectly affects YAP)Various5 nM (TNKS1), 2 nM (TNKS2)[2]
SHAP STRN3 (upstream of YAP)Gastric Cancer ModelsReported to have a better killing effect at low concentrations than this compound and Verteporfin[2]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods. The data presented here is for informational purposes and should be interpreted with caution.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., MGC-803, MKN45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • YAP-TEAD inhibitors (this compound, Verteporfin, XAV-939)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitors in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and measure absorbance at 570 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to verify the disruption of the YAP-TEAD protein-protein interaction by the inhibitors.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP, anti-TEAD, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Pre-clear the lysates by incubating with control IgG and protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with either anti-YAP or anti-TEAD antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against YAP and TEAD to detect the co-precipitated protein. A reduced signal in the treated samples compared to the untreated control indicates disruption of the interaction.

In Vivo Xenograft Model for Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., MGC-803)

  • Matrigel

  • Inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the inhibitors to the treatment group via the appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume using calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the inhibitors.

Visualizing the Mechanisms of Action

To provide a clearer understanding of how these inhibitors function, the following diagrams illustrate the YAP-TEAD signaling pathway and the experimental workflows.

YAP_TEAD_Signaling_Pathway cluster_nucleus Nucleus Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) YAP YAP Hippo_Pathway->YAP phosphorylates pYAP p-YAP (Inactive) Nucleus Nucleus YAP->Nucleus translocates to YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex Cytoplasm Cytoplasm pYAP->Cytoplasm retained in TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation leads to Super_TDU This compound Super_TDU->YAP_TEAD_Complex inhibits Verteporfin Verteporfin Verteporfin->YAP_TEAD_Complex inhibits XAV939 XAV-939 Tankyrase Tankyrase XAV939->Tankyrase inhibits SHAP SHAP STRN3 STRN3 SHAP->STRN3 inhibits Tankyrase->YAP indirectly activates STRN3->Hippo_Pathway inactivates

Caption: The YAP-TEAD signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow Cell_Culture 1. Cell Culture (Gastric Cancer Cell Lines) Inhibitor_Treatment 2. Inhibitor Treatment (this compound & Alternatives) Cell_Culture->Inhibitor_Treatment In_Vitro_Assays 3. In Vitro Assays Inhibitor_Treatment->In_Vitro_Assays In_Vivo_Study 4. In Vivo Xenograft Model Inhibitor_Treatment->In_Vivo_Study Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) In_Vitro_Assays->Co_IP Gene_Expression Gene Expression Analysis (e.g., qPCR for CTGF, CYR61) In_Vitro_Assays->Gene_Expression Data_Analysis 5. Data Analysis & Comparison Cell_Viability->Data_Analysis Co_IP->Data_Analysis Gene_Expression->Data_Analysis Tumor_Implantation Tumor Cell Implantation in Mice In_Vivo_Study->Tumor_Implantation Treatment Inhibitor Administration Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A generalized workflow for the comparative analysis of YAP-TEAD inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Super-TDU: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for general guidance on handling chemical substances. Although a specific SDS for Super-TDU was not identified, a generic SDS for chemical reagents provides crucial safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Splash goggles

  • Full laboratory suit

  • Dust respirator

  • Chemical-resistant gloves

  • Boots

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Remove contact lenses if present and flush eyes with water as a precaution.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound, extracted from various supplier datasheets. This information is crucial for understanding the compound's properties and for conducting accurate experimental work.

ParameterValueSpeciesAdministrationReference
In Vivo Dosage 50 µg/kg or 500 µg/kg (per day)MiceIntravenous injection[2][3]
Pharmacokinetic Parameter (t1/2α) 0.78 hours (at 250 µg/kg)MiceIntravenous injection[2][3]
0.82 hours (at 500 µg/kg)
Pharmacokinetic Parameter (Cmax) 6.12 ng/mL (at 250 µg/kg)MiceIntravenous injection[2][3]
13.3 ng/mL (at 500 µg/kg)
Pharmacokinetic Parameter (CL) 7.41 ml/min/kg (at 250 µg/kg)MiceIntravenous injection[2][3]
7.72 ml/min/kg (at 500 µg/kg)
In Vitro Concentration 0-320 ng/mlHCT116 and SW480 cellsCell Assay[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature provide a framework for the safe and effective use of this compound in a laboratory setting.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation.

  • Cell Culture: HCT116 and SW480 cells are cultured under standard conditions.

  • Transfection: Cells are transfected with the necessary plasmids.

  • Treatment: Transfected cells are treated with this compound at concentrations ranging from 0 to 320 ng/ml.

  • Incubation: The treated cells are incubated for 72 hours.

  • ATP Measurement: An ATP-based cell viability assay is performed by adding 100 μl of assay reagent to each well and mixing for 2 minutes at room temperature.

  • Luminescence Reading: After a 10-minute incubation, the intracellular ATP content is measured using a multilabel luminescence counter.

  • Calculation: Cell viability is calculated based on the luminescence readings.[4]

In Vivo Animal Study

This protocol outlines the administration of this compound to animal models to assess its anti-tumor activity.

  • Animal Model: BALB/cA nu/nu mice are used for the study.

  • Dosage Preparation: this compound is prepared for intravenous injection at dosages of 50 µg/kg or 500 µg/kg.

  • Administration: The prepared dosages are administered to the mice via tail vein injection daily.

  • Monitoring: The sizes and weights of tumors, as well as the expression of YAP target genes, are monitored in a dose-dependent manner.[2][3][4]

This compound Disposal Procedure Workflow

The proper disposal of this compound waste is a multi-step process that requires careful consideration of the waste type and adherence to institutional and regulatory guidelines. The following diagram illustrates the logical workflow for this compound disposal.

Super_TDU_Disposal_Workflow cluster_0 Waste Identification and Segregation cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal start Start: Generation of this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused solutions, contaminated media) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, vials, pipette tips) waste_type->solid_waste Solid sharps_waste Sharps Waste (e.g., contaminated needles, slides) waste_type->sharps_waste Sharps collect_liquid Collect in a designated, sealed, and labeled hazardous chemical waste container. liquid_waste->collect_liquid collect_solid Collect in a designated, sealed, and labeled hazardous chemical waste bag or container. solid_waste->collect_solid collect_sharps Collect in a designated, puncture-resistant sharps container. sharps_waste->collect_sharps labeling Label all containers with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date - Hazard Characteristics (e.g., Toxic) collect_liquid->labeling collect_solid->labeling collect_sharps->labeling storage Store waste in a designated satellite accumulation area. Ensure segregation from incompatible materials. labeling->storage disposal_request Request waste pickup from Environmental Health & Safety (EHS). storage->disposal_request end End: EHS Disposal disposal_request->end

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate waste into three categories: liquid, solid, and sharps.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, in a designated, leak-proof, and clearly labeled hazardous chemical waste container.

    • Solid Waste: Place all solid waste, such as contaminated gloves, empty vials, and pipette tips, into a designated hazardous waste bag or container.

    • Sharps Waste: Dispose of all contaminated sharps, including needles and slides, in a designated, puncture-resistant sharps container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," the accumulation start date, and any relevant hazard information (e.g., "Toxic").

  • Storage:

    • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that the waste is segregated from incompatible chemicals to prevent any dangerous reactions.[5]

  • Disposal:

    • Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow all institutional and local regulations for hazardous waste disposal.[1] Never dispose of this compound waste down the drain or in the regular trash.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, the wider community, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Super-TDU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of the YAP-TEAD inhibitor, Super-TDU.

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the peptide-based inhibitor this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on standard safety protocols for research-grade peptides and similar chemical compounds. It is imperative to handle this compound with the care required for a substance of unknown toxicity.

Hazard Identification and Personal Protective Equipment (PPE)

As a precautionary measure, this compound should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Classification (Assumed)GHS Pictogram (Assumed)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
Skin Corrosion/Irritation (Category 2)Eye/Face Protection: Wear chemical safety goggles or a face shield.
Serious Eye Damage/Irritation (Category 2A)Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationSkin and Body Protection: Wear a lab coat.
Respiratory Protection: If working with the lyophilized powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
First Aid Measures

Immediate response to exposure is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are vital for both safety and maintaining the efficacy of this compound.

Storage and Stability
FormStorage TemperatureShelf Life
Lyophilized Powder-20°C to -80°CUp to 2 years
Reconstituted Solution2°C to 8°CUp to 1 month
  • Protect from Light: Store in a dark container or wrap the vial in aluminum foil.

  • Avoid Moisture: Keep the container tightly sealed.

  • Prevent Freeze-Thaw Cycles: Aliquot the reconstituted solution into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature for at least 20 minutes to prevent condensation.

  • Solvent Selection: Consult the manufacturer's datasheet for the recommended solvent (e.g., sterile water, DMSO).

  • Aseptic Technique: Work in a laminar flow hood and use sterile techniques for all manipulations.

  • Reconstitution: Slowly add the appropriate volume of the recommended solvent to the vial.

  • Dissolution: Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing.

  • Aliquoting and Storage: Aliquot the reconstituted solution into sterile, single-use microcentrifuge tubes. Store at 2°C to 8°C for short-term use or -20°C to -80°C for long-term storage.

In Vitro Cell Treatment with this compound

This protocol outlines the treatment of a cell culture with this compound to study its effect on the YAP-TEAD signaling pathway.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the reconstituted this compound stock solution to the final desired concentration in pre-warmed cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for YAP/TAZ target genes (e.g., CTGF, CYR61), cell viability assays, or immunofluorescence.

Disposal Plan

All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all unused this compound solutions and contaminated media in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of all contaminated labware, including pipette tips, tubes, and culture plates, in a designated hazardous solid waste container.

  • Empty Vials: Triple rinse the original this compound vial with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty vial before disposing of it in accordance with your institution's guidelines for chemically contaminated glass.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after handling this compound.

Visualized Workflows and Pathways

This compound Safe Handling Workflow

G This compound Safe Handling Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_exp Experimentation cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a chemical fume hood a->b c Allow this compound vial to reach room temperature b->c d Add appropriate sterile solvent to lyophilized powder c->d e Gently swirl to dissolve d->e f Aliquot into single-use tubes e->f g Dilute to final concentration in media f->g h Treat cells g->h i Incubate for desired time h->i j Harvest cells for analysis i->j k Collect liquid waste in a sealed container j->k l Dispose of solid waste in a designated container k->l m Decontaminate work surfaces l->m

Caption: A step-by-step workflow for the safe handling of this compound.

This compound Mechanism of Action: YAP-TEAD Inhibition

G This compound Mechanism of Action cluster_pathway Hippo Signaling Pathway YAP YAP TEAD TEAD YAP->TEAD Binds to TargetGenes Target Gene Transcription (e.g., CTGF, CYR61) TEAD->TargetGenes Promotes SuperTDU This compound SuperTDU->Inhibition Inhibition->TEAD Inhibits YAP binding

Caption: this compound inhibits the interaction between YAP and TEAD.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.